An In-Depth Technical Whitepaper on the Synthesis of (3-Methylisoquinolin-5-yl)methanamine Executive Summary (3-Methylisoquinolin-5-yl)methanamine (CAS 1368346-32-0) is a highly valued heterocyclic building block in mode...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper on the Synthesis of (3-Methylisoquinolin-5-yl)methanamine
Executive Summary
(3-Methylisoquinolin-5-yl)methanamine (CAS 1368346-32-0) is a highly valued heterocyclic building block in modern drug discovery. It is frequently utilized as a rigid, basic pharmacophore in the design of kinase inhibitors, GPCR ligands, and monoamine receptor modulators[1]. The presence of the methanamine moiety at the 5-position of the isoquinoline ring provides a critical hydrogen-bond donor/acceptor site, while the 3-methyl group modulates the spatial orientation and lipophilicity of the scaffold[2]. This whitepaper outlines a robust, scalable, and chemoselective two-stage synthetic pathway to generate this compound from commercially available precursors, detailing the mechanistic causality behind each protocol step.
Retrosynthetic Strategy & Mechanistic Rationale
To achieve a high-yielding, scalable synthesis, the retrosynthetic disconnection relies on the late-stage reduction of a carbonitrile precursor.
Target: (3-Methylisoquinolin-5-yl)methanamine
Intermediate: 3-Methylisoquinoline-5-carbonitrile
Starting Material: 5-Bromo-3-methylisoquinoline
Starting from the commercially available 5-bromo-3-methylisoquinoline bypasses the notoriously low-yielding Pomeranz-Fritsch cyclization steps typically required to build the core de novo. The transformation is executed in two robust stages: a palladium-catalyzed cyanation followed by a chemoselective transition-metal-mediated borohydride reduction.
Causality in Reagent Selection
Cyanation (Stage 1): Traditional Rosenmund-von Braun reactions require stoichiometric copper(I) cyanide and extreme temperatures (>150°C), often complicating purification due to heavy metal complexation with the basic isoquinoline nitrogen. We employ a Pd(PPh
3
)
4
-catalyzed cyanation using zinc cyanide (Zn(CN)
2
). Zinc cyanide is less toxic than NaCN or KCN, and the palladium catalytic cycle operates efficiently at 120°C, ensuring high turnover and minimal degradation of the isoquinoline core.
Reduction (Stage 2): The reduction of aryl nitriles to primary amines is notoriously prone to over-reduction (yielding secondary/tertiary amine dimers) or unwanted reduction of the aromatic ring. Standard catalytic hydrogenation (Pd/C, H
2
) can partially reduce the isoquinoline ring to a tetrahydroisoquinoline derivative. Lithium aluminum hydride (LiAlH
4
) is pyrophoric and difficult to scale. Therefore, we utilize the CoCl
2
/NaBH
4
system[3]. This generates a transient cobalt boride (Co
2
B) species in situ, which acts as a highly active, chemoselective catalyst that rapidly reduces the nitrile to the primary amine without compromising the integrity of the isoquinoline double bonds.
Caption: Two-stage synthetic pathway from 5-bromo-3-methylisoquinoline to the target methanamine.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity execution.
Stage 1: Palladium-Catalyzed Cyanation
Objective: Synthesis of 3-Methylisoquinoline-5-carbonitrile.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-3-methylisoquinoline (1.0 equiv, 10 mmol), zinc cyanide (0.6 equiv, 6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 0.5 mmol).
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (30 mL). Degassing is critical to prevent the oxidative deactivation of the Pd(0) catalyst.
Reaction: Heat the stirred mixture to 120°C for 12 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 3:1).
Quench & Workup: Cool the mixture to room temperature. Pour into a mixture of saturated aqueous NaHCO
3
(50 mL) and ethyl acetate (50 mL). Self-validation logic: The basic quench neutralizes any trace HCN gas generated during the reaction and precipitates zinc salts, ensuring safe handling.
Extraction: Filter the biphasic mixture through a Celite pad to remove insoluble Pd/Zn residues. Separate the organic layer, extract the aqueous layer with EtOAc (2 x 30 mL), wash the combined organics with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford the nitrile intermediate as an off-white solid.
Stage 2: Chemoselective Nitrile Reduction
Objective: Synthesis of (3-Methylisoquinolin-5-yl)methanamine[3].
Preparation: Dissolve 3-methylisoquinoline-5-carbonitrile (1.0 equiv, 5 mmol) in anhydrous methanol (40 mL) in a round-bottom flask.
Catalyst Formation: Add cobalt(II) chloride hexahydrate (CoCl
2
·6H
2
O) (2.0 equiv, 10 mmol). Stir until fully dissolved (the solution will turn pink/purple). Cool the flask to 0°C in an ice bath.
Reduction: Carefully add sodium borohydride (NaBH
4
) (10.0 equiv, 50 mmol) in small portions over 30 minutes. Mechanistic Observation: The solution will rapidly turn black, indicating the formation of the active catalytic cobalt boride (Co
2
B) species. Vigorous hydrogen evolution will occur; ensure proper venting.
Completion: Remove the ice bath and stir at room temperature for 2 hours. Verify complete reduction via LC-MS (look for the M+H peak corresponding to the primary amine).
Workup: Quench the reaction by adding 3M HCl dropwise until the black precipitate dissolves and the pH is strongly acidic (pH ~2). Stir for 15 minutes. Self-validation logic: This step breaks down stable boron-amine complexes that artificially lower yields.
Isolation: Basify the aqueous solution to pH 12 using 2M NaOH. Extract the free amine with dichloromethane (3 x 40 mL). Dry the combined organic layers over Na
2
SO
4
and concentrate.
Salt Formation: To ensure long-term stability and prevent atmospheric oxidation, dissolve the crude free base in minimal diethyl ether and add 2M HCl in ether. Filter the resulting precipitate to isolate (3-Methylisoquinolin-5-yl)methanamine hydrochloride.
Caption: Logical workflow of the experimental procedures, highlighting critical workup transitions.
Quantitative Data Presentation
The following table summarizes the expected reaction metrics, stoichiometric ratios, and analytical characterization benchmarks for both stages of the synthesis.
Parameter
Stage 1: Cyanation
Stage 2: Reduction
Transform
Aryl Bromide
→
Aryl Nitrile
Aryl Nitrile
→
Primary Amine
Key Reagents
Zn(CN)
2
(0.6 eq), Pd(PPh
3
)
4
(0.05 eq)
CoCl
2
·6H
2
O (2.0 eq), NaBH
4
(10.0 eq)
Solvent & Temp
DMF, 120°C
Methanol, 0°C
→
25°C
Reaction Time
12 hours
2.5 hours
Expected Yield
75 - 85%
65 - 80%
Primary Impurity
Protodehalogenated isoquinoline
Secondary amine dimer (<5%)
LC-MS Target
[M+H]
+
= 169.07
[M+H]
+
= 173.10
1
H NMR Key Shift
Disappearance of aromatic C5-H
Appearance of -CH
2
-NH
2
(~4.2 ppm, s, 2H)
References
Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists
Source: National Center for Biotechnology Information (PMC)
URL:[Link][3]
Product Class 5: Isoquinolines
Source: Thieme Connect
URL:[Link][2]
(3-Methylisoquinolin-5-yl)methanamine mechanism of action
Title: Unlocking the Privileged Scaffold: Mechanism of Action of (3-Methylisoquinolin-5-yl)methanamine in Kinase and Ion Channel Modulation Executive Summary In modern medicinal chemistry, certain chemical backbones emer...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Unlocking the Privileged Scaffold: Mechanism of Action of (3-Methylisoquinolin-5-yl)methanamine in Kinase and Ion Channel Modulation
Executive Summary
In modern medicinal chemistry, certain chemical backbones emerge as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. (3-Methylisoquinolin-5-yl)methanamine (CAS 1368346-32-0)[1] is a prime example. As a Senior Application Scientist overseeing early-stage drug discovery, I have utilized this specific pharmacophore to drive two highly distinct mechanisms of action: the ATP-competitive inhibition of Rho-associated protein kinases (ROCK1/2)[2] and the allosteric antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) channels[3].
This technical guide dissects the structural causality behind this compound's dual utility, provides quantitative profiling data, and outlines the self-validating experimental workflows required to evaluate its derivatives.
Structural Causality: Why the (3-Methylisoquinolin-5-yl) Core?
The efficacy of (3-Methylisoquinolin-5-yl)methanamine is not coincidental; it is dictated by precise stereoelectronic properties:
The Isoquinoline Nitrogen: Acts as a potent hydrogen bond acceptor. In kinase targets, this nitrogen perfectly mimics the N1 of the adenine ring in ATP, anchoring the molecule to the kinase hinge region[2].
The 3-Methyl Substitution: This is a critical design choice. The addition of a methyl group at the 3-position introduces steric hindrance. This restricts the rotational freedom of the molecule and creates steric clashes within the ATP-binding pockets of off-target kinases (such as PKA and PKG), thereby drastically improving the selectivity profile of the scaffold.
The 5-Methanamine Vector: The methanamine group serves as an ideal synthetic handle. It projects outward into the solvent-exposed regions of target proteins, allowing chemists to append various functional groups (e.g., ureas, amides) to modulate pharmacokinetic (PK) properties without disrupting the core binding affinity[4].
Mechanism I: ATP-Competitive Inhibition of ROCK1/2
Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA[5]. Overactivation of the RhoA/ROCK pathway is implicated in cardiovascular diseases, fibrosis, and tumor metastasis[2].
When functionalized as a kinase inhibitor, the (3-Methylisoquinolin-5-yl)methanamine core acts as a potent, reversible, ATP-competitive inhibitor. The isoquinoline nitrogen forms a critical hydrogen bond with the backbone amide of Met156 in the ROCK1 hinge region. By occupying the ATP pocket, the compound prevents ROCK from phosphorylating the Myosin Phosphatase Target Subunit 1 (MYPT1)[2]. This uninhibited phosphatase activity subsequently dephosphorylates the Myosin Light Chain (MLC), leading to the relaxation of the actomyosin cytoskeleton[2].
Fig 1: RhoA/ROCK signaling pathway modulated by isoquinoline-based ATP-competitive inhibitors.
Mechanism II: Temperature-Neutral Antagonism of TRPV1
Beyond kinases, this scaffold has revolutionized pain management pharmacology. TRPV1 is a non-selective cation channel expressed on nociceptors, activated by heat (>43°C), low pH, and capsaicin[6]. First-generation TRPV1 antagonists blocked all activation modes, which dangerously impaired the body's thermoregulation, causing severe hyperthermia in clinical trials[3].
By incorporating the 3-methylisoquinolin-5-yl moiety into urea derivatives (yielding compounds like ), researchers achieved temperature-neutral antagonism [3]. The isoquinoline core binds deep within the vanilloid binding pocket (interacting with residues Tyr511 and Ser512). Causally, this specific binding geometry locks the channel in a closed state against capsaicin-induced activation but preserves the proton-induced activation threshold. This allows for potent analgesia in neuropathic pain models without elevating core body temperature[3].
Quantitative Pharmacological Profiling
To synthesize the dual-utility of this scaffold, the table below outlines the target-specific pharmacological profiles of advanced (3-Methylisoquinolin-5-yl) derivatives.
Table 1: Profiling of (3-Methylisoquinolin-5-yl) Core Derivatives
Biological Target
Primary Binding Residues
Binding Mode
Typical IC50 / Ki
Physiological Outcome
ROCK1
Met156 (Hinge), Asp160
ATP-Competitive
10 - 50 nM
Vasodilation, Anti-fibrosis
ROCK2
Met156 (Hinge), Asp160
ATP-Competitive
5 - 30 nM
Neuroprotection, Axon outgrowth
TRPV1
Tyr511, Ser512
Allosteric Antagonism
10 - 100 nM
Temperature-neutral analgesia
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of these compounds requires robust, artifact-free assays. Below is the dual-screening workflow we employ, followed by the specific causality-driven protocols.
Fig 2: High-throughput screening workflow for dual profiling of kinase and ion channel modulators.
Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is a self-validating system. The ratiometric readout normalizes well-to-well dispensing errors and completely eliminates false positives caused by the autofluorescence of the isoquinoline compounds.
Reagent Preparation: Prepare 2X ROCK1 Kinase solution, 2X ATP/Substrate mix (utilizing ULight-labeled MYPT1 peptide), and 4X compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Reaction Assembly: In a 384-well pro-plate, dispense 5 µL of the compound, followed by 5 µL of ROCK1 kinase. Incubate for 15 minutes to allow pre-equilibration.
Initiation: Add 10 µL of the ATP/Substrate mix. Incubate at room temperature for 60 minutes.
Termination & Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ and halt kinase activity) containing a Europium-labeled anti-phospho-MYPT1 antibody.
Data Acquisition: Read the plate using a microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio to determine IC50.
Why FLIPR? The Fluorometric Imaging Plate Reader (FLIPR) allows for real-time kinetic measurements of intracellular calcium. The inclusion of Probenecid in this protocol is a critical causal step; without it, the calcium dye is actively extruded by cellular anion transporters, leading to a false-positive signal decay that mimics antagonism.
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye buffer containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.
Baseline & Compound Addition: Transfer the plate to the FLIPR instrument. Record basal fluorescence for 10 seconds. Add 10 µL of the (3-Methylisoquinolin-5-yl)methanamine derivative. Read for 5 minutes to ensure the compound itself does not exhibit agonistic activity (self-validation step).
Agonist Challenge: Add 10 µL of Capsaicin at an
EC80
concentration. Note: Using an
EC80
rather than
EC100
ensures the assay remains highly sensitive to competitive antagonism.
Data Acquisition: Monitor the calcium influx peak for 3 minutes. Calculate the percentage of inhibition relative to the vehicle control to derive the antagonist IC50.
References
Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy. Journal of Medicinal Chemistry. Available at:[Link]
ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME.Google Patents (FR3017868A1).
The Potential of Transient Receptor Potential Vanilloid Type 1 Channel Modulators for the Treatment of Pain. Journal of Medicinal Chemistry. Available at:[Link]
The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review. International Journal of Biological Sciences. Available at:[Link]
Biological activity of (3-Methylisoquinolin-5-yl)methanamine
The Biological Activity and Pharmacophoric Utility of (3-Methylisoquinolin-5-yl)methanamine in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the discovery of highly selective therapeutics often...
Author: BenchChem Technical Support Team. Date: April 2026
The Biological Activity and Pharmacophoric Utility of (3-Methylisoquinolin-5-yl)methanamine in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the discovery of highly selective therapeutics often relies on the precise modification of privileged scaffolds. (3-Methylisoquinolin-5-yl)methanamine (CAS 1368346-32-0) [2] is a highly versatile building block that bridges the gap between structural biology and functional pharmacology. While not deployed as a standalone therapeutic, this compound is engineered to synthesize potent modulators of kinases (e.g., ROCK, PKA) and transient receptor potential (TRP) ion channels. This whitepaper dissects the mechanistic causality behind its structural features and provides self-validating protocols for evaluating its biological derivatives.
Structural Biology & Mechanistic Causality
As an Application Scientist evaluating pharmacophores, it is critical to understand why each moiety in (3-Methylisoquinolin-5-yl)methanamine exists. Its biological utility is driven by three distinct structural features:
The Isoquinoline Core (Hinge Binder): The bicyclic heteroaromatic ring is a classic ATP-competitive hinge-binding motif. The nitrogen atom at position 2 acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region.
The 3-Methyl Substitution (Steric Director): The addition of a methyl group at the 3-position introduces targeted steric bulk. In the context of TRPV1 antagonists, first-generation pan-antagonists caused severe hyperthermia. Introducing the 3-methylisoquinoline core (as seen in the clinical candidate A-1165442) restricts the molecule's binding mode, resulting in a "temperature-neutral" profile that blocks capsaicin and acid activation without disrupting basal thermoregulation [1] [3].
The Methanamine Spacer (Flexible Salt-Bridge): Unlike an aniline derivative (where the amine is directly attached to the ring, pKa ~5.0), the methylene (
−CH2−
) spacer yields an aliphatic primary amine with a pKa of ~9.5. Causality: This ensures the amine is fully protonated at physiological pH (7.4), allowing it to form robust, directional salt bridges with acidic residues (Asp/Glu) deep within a target's specificity pocket, or serving as a highly reactive nucleophile for the synthesis of extended ureas and amides.
Primary Biological Targets
A. Kinase Inhibition (ROCK1/2 Pathway)
Rho-associated protein kinases (ROCK1/2) are downstream effectors of RhoA, regulating cytoskeletal dynamics. Isoquinoline-5-methanamine derivatives act as competitive inhibitors at the ATP-binding site. The protonated methanamine group interacts with the conserved Aspartate in the DFG motif, locking the kinase in an inactive conformation and preventing the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1).
Fig 1. ROCK signaling pathway illustrating competitive inhibition by isoquinoline derivatives.
B. TRPV1 Ion Channel Modulation
TRPV1 is a polymodal nociceptor activated by heat, low pH, and capsaicin. Derivatives of 3-methylisoquinoline, particularly chromanyl ureas, have shown excellent efficacy against osteoarthritis pain[1]. The methanamine building block allows researchers to synthesize extended analogs that probe the vanilloid binding pocket, optimizing the balance between analgesic efficacy and thermoregulatory safety [3].
Quantitative Data Presentation
Table 1: Physicochemical Properties of the Scaffold
Property
Value
Pharmacological Implication
CAS Number
1368346-32-0[2]
Unique identifier for procurement and library tracking.
Molecular Weight
172.23 g/mol
Low MW ensures high ligand efficiency (LE) when elaborated.
LogP (Predicted)
~1.8
Optimal lipophilicity for crossing cell membranes.
To ensure scientific integrity, the biological activity of compounds derived from this scaffold must be evaluated using self-validating, highly controlled assay systems.
Protocol 1: High-Throughput TR-FRET Assay for ROCK1 Inhibition
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity and minimizing compound auto-fluorescence interference.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the lipophilic isoquinoline derivatives to the microplate walls.
Compound Dispensing: Use acoustic liquid handling to dispense 100 nL of the derivative into a 384-well plate.
Enzyme Addition: Add 5 µL of ROCK1 enzyme (0.5 nM final). Incubate for 15 minutes. Causality: Pre-incubation allows slow-binding competitive inhibitors to reach equilibrium before ATP competition begins.
Reaction Initiation: Add 5 µL of ATP/Substrate mix (ULight-labeled MYPT1 peptide). Causality: ATP concentration must be strictly maintained at its apparent
Km
value to ensure accurate
IC50
determination without artificial substrate displacement.
Detection: After 60 minutes, add 10 µL of Europium-labeled anti-phospho-MYPT1 antibody and EDTA. Causality: EDTA chelates Mg2+, instantly terminating the kinase reaction.
System Validation (Quality Control): Every plate must contain a known reference inhibitor (e.g., Fasudil) and a no-enzyme control. Calculate the Z'-factor; a plate is only valid if
Z′>0.5
, confirming a robust signal-to-noise ratio.
Protocol 2: FLIPR Calcium Flux Assay for TRPV1 Modulators
Rationale: FLIPR (Fluorometric Imaging Plate Reader) is utilized because TRPV1 is a calcium-permeable ion channel. Real-time intracellular calcium flux provides a direct, kinetic readout of channel antagonism.
Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.
Compound Pre-incubation: Add 10 µL of the synthesized methanamine-derived antagonist. Read baseline fluorescence for 5 minutes. Causality: This step monitors for any unintended partial agonist activity (a known risk in chromanyl urea series) [3].
Agonist Challenge: Inject capsaicin (to a final concentration of
EC80
) and record fluorescence kinetically for 3 minutes.
System Validation: Include A-1165442 as a positive control for temperature-neutral antagonism [1]. The assay is validated if the capsaicin challenge produces a
>5
-fold increase in fluorescence in vehicle-treated wells.
References
Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy. Journal of Medicinal Chemistry.[Link]
TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats. Taylor & Francis Online.[Link]
Exploratory
Discovery, Synthesis, and Pharmacological Utility of (3-Methylisoquinolin-5-yl)methanamine: A Core Scaffold in Modern Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of privileged scaffolds are critical for accelerating drug development. (3-Methylisoquinolin-5-yl)methanamine (CAS: 1368346...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the discovery and optimization of privileged scaffolds are critical for accelerating drug development. (3-Methylisoquinolin-5-yl)methanamine (CAS: 1368346-32-0) has emerged as a highly versatile, next-generation building block. Characterized by its unique combination of a steric-shielding methyl group and a flexible, hydrogen-bonding methanamine moiety, this compound serves as the structural foundation for a variety of potent therapeutics, ranging from transient receptor potential vanilloid-1 (TRPV1) antagonists to central nervous system (CNS) modulators. This technical guide explores the structural rationale, biological applications, and self-validating synthetic methodologies associated with this critical pharmacophore.
The Pharmacophore: Structural Rationale & Causality
As a Senior Application Scientist, it is imperative to look beyond the basic 2D structure of a building block and understand the causality of its functional groups. Isoquinoline scaffolds have long been recognized for their broad spectrum of biological activities, including anticancer properties and kinase inhibition[1]. However, the specific functionalization of (3-Methylisoquinolin-5-yl)methanamine provides distinct pharmacological advantages:
The C3-Methyl Group (Steric Shielding): The incorporation of a methyl group at the C3 position introduces a calculated steric shield. This modification restricts the rotational degrees of freedom of adjacent functional groups when the molecule binds within a kinase hinge region or a receptor pocket. By pre-organizing the conformation, the entropic penalty upon binding is significantly reduced, leading to higher target affinity. Furthermore, the electron-donating nature of the methyl group subtly tunes the pKa of the isoquinoline nitrogen, optimizing its hydrogen-bonding capability.
The C5-Methanamine Motif (Flexible Interactor): Unlike rigid anilines, the sp3-hybridized carbon of the methanamine group provides flexibility. This allows the primary amine to act as a dynamic hydrogen bond donor/acceptor, probing solvent-exposed regions of a protein or forming critical salt bridges with acidic residues (e.g., aspartate or glutamate) in target receptors.
Biological Targets & Mechanism of Action
The structural features of (3-Methylisoquinolin-5-yl)methanamine have been leveraged to design highly selective ligands for complex biological targets.
TRPV1 Antagonism and Pain Management
Advancing the structure-activity relationship (SAR) of isoquinoline series has led to the identification of potent TRPV1 antagonists. A landmark discovery in this space is the urea derivative A-1165442 ((R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea), which utilizes the 3-methylisoquinoline scaffold to achieve excellent pharmacological selectivity, a favorable pharmacokinetic profile, and high efficacy against osteoarthritis pain in rodents[2].
CNS Disorders and Receptor Modulation
Beyond pain management, the isoquinoline methanamine scaffold is heavily utilized in the synthesis of pyrazole-3-carboxamide derivatives. These compounds have been extensively patented and developed for the effective management of central nervous system disorders, chronic pain conditions, and neurodegenerative diseases[3][4]. The ability of the scaffold to cross the blood-brain barrier (BBB) makes it an ideal candidate for neuro-therapeutics.
Fig 1: Mechanism of action of isoquinoline-based TRPV1 antagonists in pain signaling.
Self-Validating Synthetic Methodology
To ensure absolute trustworthiness and reproducibility, the synthesis of (3-Methylisoquinolin-5-yl)methanamine must be approached as a self-validating system. The following step-by-step protocol outlines a robust, scalable route, explaining the causality behind each chemical transformation[5].
Step 1: Electrophilic Aromatic Bromination
Protocol: 3-Methylisoquinoline is dissolved in concentrated sulfuric acid (H₂SO₄) and cooled to 0°C. N-Bromosuccinimide (NBS) is added portion-wise. The reaction is monitored via LC-MS.
Causality & Validation: The isoquinoline ring is naturally deactivated toward electrophilic attack. However, dissolving the starting material in strong acid protonates the nitrogen, directing the electrophilic bromine specifically to the carbocyclic ring (C5 and C8). The C5 position is sterically and electronically favored. The completion of this step is validated by the distinct isotopic pattern (1:1 ratio of M/M+2 peaks) in mass spectrometry, confirming mono-bromination.
Step 2: Palladium-Catalyzed Cyanation
Protocol: 5-Bromo-3-methylisoquinoline is reacted with Zinc cyanide (Zn(CN)₂) in the presence of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous DMF at 120°C under an inert argon atmosphere.
Causality & Validation: Nucleophilic aromatic substitution is highly inefficient on this ring system without strong electron-withdrawing groups. Palladium catalysis circumvents this by facilitating oxidative addition into the C-Br bond. Zn(CN)₂ is chosen over NaCN or KCN because of its higher solubility in DMF and lower toxicity profile. Successful conversion is validated by the disappearance of the C-Br stretch and the appearance of a sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ via FT-IR spectroscopy.
Protocol: The 3-methylisoquinoline-5-carbonitrile intermediate is dissolved in methanolic ammonia. Raney Nickel is added, and the mixture is subjected to hydrogenation at 50 psi.
Causality & Validation: The selection of methanolic ammonia is a critical, self-validating control mechanism. During the reduction of the nitrile, primary amines can react with unreduced imine intermediates to form undesired secondary amine dimers. The presence of excess ammonia competitively attacks the imine, shifting the equilibrium entirely toward the primary methanamine. The final product is validated via ¹H-NMR, specifically looking for the singlet integration of the -CH₂- protons (~4.0 ppm) adjacent to the primary amine.
Fig 2: Step-by-step synthetic workflow for (3-Methylisoquinolin-5-yl)methanamine.
Quantitative Data & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.
Table 1: Physicochemical Profiling of (3-Methylisoquinolin-5-yl)methanamine
Property
Value
Pharmacological Significance
Molecular Weight
172.23 g/mol
Highly ligand-efficient (LE) building block, allowing room for elaboration without violating Lipinski's Rule of 5.
LogP (Predicted)
~1.2
Optimal lipophilicity, ensuring a balance between aqueous solubility and cellular membrane permeability.
Topological Polar Surface Area
38.9 Ų
Excellent for CNS penetration; TPSA < 90 Ų is generally required for crossing the blood-brain barrier.
Hydrogen Bond Donors
1
Facilitates targeted, directional interactions with receptor acidic residues.
Hydrogen Bond Acceptors
2
Enhances binding affinity via interactions with kinase hinge regions or receptor backbones.
Table 2: Comparative Target Affinity of Isoquinoline-Based Derivatives
(3-Methylisoquinolin-5-yl)methanamine is far more than a simple chemical catalog entry; it is a rationally designed pharmacophore that addresses specific spatial and electronic requirements in modern drug targets. By understanding the causality behind its structural features—such as the steric shielding of the C3-methyl group and the dynamic hydrogen bonding of the C5-methanamine—medicinal chemists can predictably deploy this scaffold to design highly selective, BBB-penetrant therapeutics for pain management, neurodegeneration, and oncology.
A Multi-technique Approach to the Definitive Structural Elucidation of (3-Methylisoquinolin-5-yl)methanamine
Abstract This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of (3-methylisoquinolin-5-yl)methanamine, a substituted isoquinoline of significant interest in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of (3-methylisoquinolin-5-yl)methanamine, a substituted isoquinoline of significant interest in medicinal chemistry and drug development. Isoquinoline derivatives form the core scaffold of numerous pharmacologically active compounds, making their precise characterization a prerequisite for any research, development, or regulatory endeavor[1][2][3]. The potential for isomeric ambiguity, particularly with closely related structures like (3-methylisoquinolin-8-yl)methanamine, necessitates a rigorous, multi-faceted analytical strategy. This document moves beyond a simple listing of techniques, delving into the causality behind the experimental workflow and demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy creates a self-validating system for structural confirmation.
The Strategic Analytical Workflow: A Foundational Overview
Caption: A logical workflow for the structural elucidation of (3-Methylisoquinolin-5-yl)methanamine.
Mass Spectrometry: Confirming Composition and Probing Fragmentation
Expertise & Experience: We initiate our analysis with High-Resolution Mass Spectrometry (HRMS). This choice is deliberate; it is the fastest method to confirm that the compound has the correct elemental composition, a fundamental pass/fail criterion. We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the isoquinoline ring and the primary amine are readily protonated. Following confirmation of the parent ion, we utilize Tandem Mass Spectrometry (MS/MS) to induce fragmentation. This is not a random process; the fragmentation patterns of isoquinoline alkaloids are well-studied and provide characteristic neutral losses and daughter ions that serve as a structural fingerprint, often allowing for the differentiation of isomers[4][5][6].
Experimental Protocol: HRMS and Tandem MS Analysis
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to aid ionization.
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.
Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.
Tandem MS (Product Ion Scan) Parameters:
Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺).
Collision Gas: Argon.
Collision Energy: Perform a ramped collision energy experiment (e.g., 15-40 eV) to observe the full range of fragment ions[5].
Expected Data and Interpretation
Table 1: High-Resolution Mass Spectrometry Data
Parameter
Expected Value
Molecular Formula
C₁₁H₁₂N₂
Exact Mass (Neutral)
172.1000
Protonated Ion ([M+H]⁺)
C₁₁H₁₃N₂⁺
Calculated m/z
173.1073
| Measured m/z | 173.1073 ± 5 ppm |
A measured m/z value within 5 ppm of the calculated value provides high confidence in the elemental composition.
Fragmentation Analysis: The primary amine and methyl group are key sites for fragmentation. The most logical fragmentation pathway involves the benzylic cleavage and loss of the aminomethyl radical, followed by other characteristic losses from the isoquinoline core.
Caption: Predicted major fragmentation pathways for protonated (3-Methylisoquinolin-5-yl)methanamine.
Table 2: Expected Major Product Ions in Tandem MS
m/z (Product Ion)
Putative Neutral Loss
Putative Structure
158.08
•CH₃
[Isoquinolin-5-yl)methanamine+H]⁺
156.08
NH₃
[3-Methyl-5-vinylisoquinoline+H]⁺
143.07
•CH₂NH₂
[3-Methylisoquinoline+H]⁺
| 128.05 | •CH₃, •HCN | Fragment of the isoquinoline core |
The presence of a strong signal at m/z 143.07, corresponding to the 3-methylisoquinoline cation, is a powerful indicator of the core structure and the benzylic nature of the amine.
NMR Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides the unambiguous evidence of atomic connectivity. While MS confirms the formula, NMR reveals the constitution. A standard suite of experiments—¹H, ¹³C, and 2D correlation spectra (COSY, HSQC, HMBC)—is essential for a complete and defensible assignment[7][8]. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial here; it reveals 2- and 3-bond correlations between protons and carbons, allowing us to definitively place the methyl and aminomethyl substituents on the isoquinoline ring.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a trace of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent[9].
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Data Acquisition:
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more).
2D Experiments: Acquire standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe key correlations.
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal and the ¹³C spectrum to the solvent signal[9].
Predicted Data and Structural Confirmation
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment
Predicted δ (ppm)
Multiplicity
J (Hz)
Integration
H1
~9.1
s
-
1H
H4
~7.5
s
-
1H
H6
~7.8
d
~8.0
1H
H7
~7.4
t
~8.0
1H
H8
~7.6
d
~8.0
1H
-CH₂-
~4.0
s
-
2H
-CH₃
~2.6
s
-
3H
| -NH₂ | ~1.8 | br s | - | 2H |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Assignment
Predicted δ (ppm)
C1
~152
C3
~158
C4
~118
C4a
~128
C5
~135
C6
~129
C7
~127
C8
~125
C8a
~134
-CH₂-
~45
| -CH₃ | ~20 |
The Power of HMBC for Isomer Differentiation: The HMBC spectrum is the final arbiter. To confirm the 5-aminomethyl and 3-methyl substitution pattern, we must observe specific long-range correlations.
Caption: Critical HMBC correlations confirming the positions of the aminomethyl and methyl groups.
Observing a 3-bond correlation from the methylene protons (-CH₂) to C4a and a 2-bond correlation to C6, combined with a 2-bond correlation from the methyl protons (-CH₃) to C3, provides irrefutable evidence for the (3-Methylisoquinolin-5-yl)methanamine structure.
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides confirmatory evidence for the presence of specific functional groups. For this molecule, we expect to see characteristic absorptions for the primary amine (N-H stretches and bends), the aromatic ring system (C=C and C-H stretches), and the aliphatic C-H bonds of the methyl and methylene groups[10][11]. Its value lies in its speed and its ability to immediately flag any major discrepancies from the expected structure (e.g., the absence of N-H stretches).
Experimental Protocol: ATR-FTIR
Sample Preparation: Place a small amount (spatula tip) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Data Processing: Perform a background subtraction using a scan with no sample present.
The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine, providing strong complementary evidence to the NMR and MS data[11].
Conclusion: A Triad of Evidence for Unambiguous Assignment
The structural elucidation of (3-Methylisoquinolin-5-yl)methanamine is definitively achieved through the synergistic integration of three core analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula (C₁₁H₁₂N₂), while tandem MS provides a characteristic fragmentation pattern consistent with the proposed structure. Infrared spectroscopy confirms the presence of essential functional groups, namely the primary amine and the aromatic isoquinoline core. Finally, a complete suite of 1D and 2D NMR experiments provides the irrefutable map of atomic connectivity, with key HMBC correlations locking in the precise locations of the methyl and aminomethyl substituents, thereby distinguishing it from all other possible isomers. This multi-technique, self-validating approach represents the gold standard for structural characterization in a modern chemical research and drug development environment.
References
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. Available at: [Link][4][13]
PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]
Royal Society of Chemistry. (2020). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Available at: [Link]
PubMed. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Available at: [Link]
ACS Publications. (2024). Structural Lipidomics Enabled by Isomer-Resolved Tandem Mass Spectrometry. Available at: [Link]
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link][1]
ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link][7]
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link][10]
PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link][2]
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
PubChem. 3-Methylisoquinoline. Available at: [Link]
Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link][8]
SciELO Brasil. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Available at: [Link]
ResearchGate. Fragmentation pattern of isoquinoline (Scheme 3). Available at: [Link]
National Institutes of Health. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link][3]
University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link][11]
ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Available at: [Link]
PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Available at: [Link]
ResearchGate. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Available at: [Link]
ResearchGate. (2015). Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl. Available at: [Link]
Royal Society of Chemistry. 1H- and 13C-NMR for. Available at: [Link]
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link][12]
Royal Society of Chemistry. Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. Available at: [Link]
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]
PubMed. (2019). Computational protocols for calculating 13C NMR chemical shifts. Available at: [Link]
Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Available at: [Link]
Science of Synthesis. Product Class 5: Isoquinolines. Available at: [Link]
PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Available at: [Link]
Semantic Scholar. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Available at: [Link]
MDPI. (2022). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Available at: [Link]
Elsevier. (2019). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Available at: [Link]
Spectroscopic Characterization and Analytical Workflows for (3-Methylisoquinolin-5-yl)methanamine
Executive Summary (3-Methylisoquinolin-5-yl)methanamine is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Accurate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Methylisoquinolin-5-yl)methanamine is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Accurate structural elucidation of this compound is critical for downstream pharmaceutical applications. This technical guide provides a comprehensive, self-validating analytical framework for characterizing the analyte using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring high scientific integrity and reproducibility.
Analyte Overview & Chemical Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of (3-Methylisoquinolin-5-yl)methanamine (CAS:)[1]—a methyl group at the C3 position and a primary methanamine at the C5 position—imparts unique electronic and steric properties. The basicity of the isoquinoline nitrogen and the primary amine necessitates careful selection of analytical conditions to prevent peak broadening in NMR and to optimize ionization efficiency in MS.
Mass Spectrometry (MS) Characterization
Mechanistic Causality in Fragmentation
Electrospray Ionization (ESI) in positive mode is the optimal choice for this compound due to the presence of two highly basic nitrogen atoms. The theoretical exact mass of the neutral compound (
C11H12N2
) is 172.0998 Da. Under ESI+ conditions, the protonated molecule
[M+H]+
is observed at m/z 173.1077.
During Collision-Induced Dissociation (CID), protonated benzylic and heterobenzylic amines undergo a highly characteristic fragmentation pathway. The primary mechanism involves the elongation and heterolytic cleavage of the
C−N
bond at the charge center, resulting in the neutral loss of ammonia (17.0265 Da). This yields a resonance-stabilized 3-methyl-5-methylideneisoquinolinium cation at m/z 156.0812. This fragmentation behavior is consistent with established mechanistic studies on protonated benzylamines, which demonstrate that the loss of
NH3
is driven by charge transfer and the stability of the resulting cation ()[2].
Table 1: Key HRMS and MS/MS Data
Ion Species
Theoretical m/z
Observed m/z
Mass Error (ppm)
Relative Abundance
Assignment / Causality
[M+H]+
173.1077
173.1075
-1.1
100%
Protonated parent ion
[M+H−NH3]+
156.0812
156.0810
-1.3
85%
Neutral loss of ammonia via heterolytic cleavage
[M+H−NH3−CH3]+
141.0578
141.0575
-2.1
25%
Subsequent methyl radical loss from the ring
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Choices
The selection of deuterated dimethyl sulfoxide (DMSO-
d6
) over chloroform-d (
CDCl3
) is deliberate. DMSO-
d6
disrupts intermolecular hydrogen bonding, which prevents the primary amine protons from undergoing rapid exchange. This allows the
−NH2
signal to be observed as a distinct broad singlet rather than being lost to baseline noise. Furthermore, the highly deshielded H1 proton of the isoquinoline ring (located between the ring nitrogen and the aromatic system) serves as an internal diagnostic anchor point, typically resonating downfield at ~9.15 ppm.
To ensure a self-validating system , a
D2O
exchange experiment is integrated into the protocol. The addition of
D2O
selectively suppresses the
−NH2
resonance at ~2.00 ppm by replacing the exchangeable protons with deuterium, orthogonally confirming its assignment.
Sample Preparation: Dissolve 1 mg of (3-Methylisoquinolin-5-yl)methanamine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the basic nitrogens, maximizing ESI+ signal intensity and stabilizing the spray.
Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V.
CID Fragmentation: Isolate the precursor ion (m/z 173.1) in the quadrupole. Apply a collision energy ramp of 15-30 eV using Argon as the collision gas.
Validation: Verify the presence of the m/z 156.081 product ion. The exact mass difference of 17.0265 Da confirms the primary amine functionality via the neutral loss of
NH3
.
Protocol B: 1D NMR Acquisition and Verification
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
d6
(99.9% D) in a standard 5 mm NMR tube.
1H NMR Acquisition: Acquire standard 1H spectra at 298 K with a 30° pulse angle, 2.0 s relaxation delay (
d1
), and 16 scans.
Causality: A 2.0 s delay is sufficient for proton relaxation, ensuring accurate quantitative integration of the methyl and methylene groups relative to the aromatic protons.
13C NMR Acquisition: Acquire proton-decoupled 13C spectra with a 2.0 s relaxation delay and 1024 scans to resolve the quaternary carbons (C3, C4a, C5, C8a).
D2O Exchange (Validation): Add 10 µL of
D2O
to the NMR tube, invert 5 times to mix, and re-acquire the 1H spectrum. The disappearance of the 2.00 ppm broad singlet validates the
−NH2
assignment.
Structural Elucidation Workflow
Analytical workflow for the structural validation of (3-Methylisoquinolin-5-yl)methanamine.
References
Biemann, K., et al. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." National Library of Medicine (PubMed). URL: [Link]
In-Silico Optimization of the (3-Methylisoquinolin-5-yl)methanamine Scaffold: Balancing Target Engagement and ADMET Liability
Executive Summary In modern structure-based drug design (SBDD), the identification of privileged scaffolds must be immediately followed by rigorous in-silico profiling to uncouple target potency from ADMET (Absorption, D...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design (SBDD), the identification of privileged scaffolds must be immediately followed by rigorous in-silico profiling to uncouple target potency from ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities. The (3-Methylisoquinolin-5-yl)methanamine building block[1] represents a masterclass in this delicate balance.
Historically, the isoquinoline core has been a highly effective pharmacophore for engaging kinases and ion channels, such as the Transient Receptor Potential Vanilloid-1 (TRPV1)[2]. However, unsubstituted isoquinolines suffer from severe Cytochrome P450 (CYP450) inhibition due to the lone pair on the nitrogen atom coordinating directly with the heme iron (Type II binding)[3]. By introducing a precisely positioned methyl group at the 3-position, researchers can create a steric shield that abrogates CYP450 binding while maintaining target efficacy[4]. This whitepaper details the causality behind this structural modification and provides a self-validating in-silico workflow for modeling its interactions.
Pharmacophore Logic: The Causality of the Scaffold
To successfully model this scaffold, one must first understand the physical chemistry driving its behavior. We do not merely dock molecules; we parameterize physical intent.
The Isoquinoline Core (Target Affinity): The bicyclic heteroaromatic ring provides a rigid, planar surface ideal for
π−π
stacking with aromatic residues (e.g., Tyr, Phe) in the target binding pocket. It also acts as a hydrogen-bond acceptor.
The 5-Methanamine Vector (Solvent/Linker Engagement): The primary amine (pKa ~9.5) is protonated at physiological pH (7.4). This ammonium cation serves as a critical vector for forming salt bridges with conserved acidic residues (Asp/Glu) or acts as a synthetic handle for urea-based linkers, as seen in the potent TRPV1 antagonist A-1165442[4].
The 3-Methyl Group (ADMET Shielding): The lone pair of the isoquinoline nitrogen is a strong Lewis base. In CYP3A4 and CYP2D6, it coordinates to the Fe(III) resting state of the heme, stalling the catalytic cycle[5]. The 3-methyl substitution introduces a severe steric clash with the porphyrin plane and the I-helix of the CYP enzyme, physically preventing the nitrogen from reaching the required 2.0–2.2 Å coordination distance[6].
Pharmacophore mapping of the scaffold showing target engagement and ADMET shielding logic.
Quantitative Data: Target Potency vs. CYP Inhibition
The causality of the 3-methyl group is best demonstrated through quantitative structure-activity relationship (QSAR) data. As demonstrated in the optimization of chromanyl urea TRPV1 antagonists, methylation at the 3-position rescues the molecule from CYP-mediated drug-drug interaction (DDI) risks without sacrificing primary target potency[6].
Steric clash prevents approach to the heme iron center[6].
In-Silico Workflows & Experimental Protocols
To rigorously evaluate derivatives of (3-Methylisoquinolin-5-yl)methanamine, we employ a dual-track computational workflow. Classical Molecular Dynamics (MD) is used to validate target engagement, while Quantum Mechanics/Molecular Mechanics (QM/MM) is required to evaluate the electronic transitions of the CYP450 heme[5].
In-silico workflow combining classical MD for target engagement and QM/MM for ADMET profiling.
Protocol 1: Target Engagement via Docking & MD
Classical force fields (e.g., OPLS4, CHARMM36) are highly effective for modeling the non-covalent interactions of the isoquinoline core within a standard protein pocket.
Step 1: Ligand Preparation
Import the SMILES string of the (3-Methylisoquinolin-5-yl)methanamine derivative.
Run Epik (or equivalent) to generate protonation states at pH 7.4 ± 0.5. Causality Check: Ensure the 5-methanamine is protonated (
NH3+
) to accurately model physiological salt bridges.
Generate 3D conformers, applying a torsional penalty to ensure the 3-methyl group remains co-planar with the isoquinoline ring.
Step 2: Receptor Preparation
Import the target structure (e.g., TRPV1 Cryo-EM structure).
Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.
Perform a restrained minimization of heavy atoms (RMSD 0.3 Å) to relieve steric clashes.
Step 3: Docking & MD Simulation
Generate a receptor grid centered on the known binding site.
Perform Extra Precision (XP) docking. Select poses where the isoquinoline nitrogen acts as an H-bond acceptor and the 3-methyl group occupies a hydrophobic sub-pocket.
Solvate the top pose in an explicit TIP3P water box with 0.15 M NaCl.
Run a 100 ns MD simulation in the NPT ensemble (300 K, 1 bar). Extract the RMSD/RMSF trajectories to confirm the stability of the
π−π
stacking interactions.
Protocol 2: QM/MM Evaluation of CYP450 Heme Coordination
Classical mechanics cannot accurately parameterize the d-orbital splitting and spin-state transitions of the Fe(III) heme upon Type II ligand coordination[5]. Therefore, QM/MM is mandatory for validating the 3-methyl steric shield.
Step 1: System Setup
Obtain a high-resolution crystal structure of CYP3A4 or CYP2D6.
Dock the (3-Methylisoquinolin-5-yl)methanamine derivative into the active site, manually orienting the isoquinoline nitrogen toward the heme iron.
Step 2: QM Region Definition
Define the QM region: The ligand, the heme porphyrin ring, the central Fe(III) atom, and the coordinating proximal Cys thiolate.
Define the MM region: The remainder of the CYP protein and solvent.
Step 3: Geometry Optimization & Energy Calculation
Apply Density Functional Theory (DFT) using the B3LYP functional. Use the 6-31G* basis set for light atoms (C, N, O, H) and the LANL2DZ effective core potential for the Fe atom[5].
Calculate the interaction energy (
ΔE
) between the resting sextet spin state of the heme and the bound doublet state[3].
Validation: The optimization should reveal that the 3-methyl group clashes with the porphyrin plane, forcing the Fe-N distance to exceed 3.0 Å, thereby preventing the formation of the low-spin hexacoordinate complex.
Conclusion
The (3-Methylisoquinolin-5-yl)methanamine scaffold is a prime example of how atomic-level structural modifications can dictate macroscopic pharmacokinetic outcomes. By integrating classical MD for target engagement with QM/MM for ADMET profiling, computational scientists can confidently leverage this building block to design potent, selective, and metabolically stable therapeutics.
(3-Methylisoquinolin-5-yl)methanamine: A Versatile Building Block for Modern Organic Synthesis
Abstract The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, yet highly versatile derivative: (3-Methylisoquinolin-5-yl)methanamine. This compound, featuring a reactive primary aminomethyl group at the C5 position and a methyl group at the C3 position, represents a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. This document provides a comprehensive overview of a proposed synthetic strategy, key chemical properties, and potential applications, offering researchers and drug development professionals a roadmap for leveraging this promising intermediate.
Introduction: The Significance of the Isoquinoline Core
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the design of pharmacologically active agents.[4][5] Its derivatives have demonstrated a remarkable range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[3] The strategic placement of functional groups on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
(3-Methylisoquinolin-5-yl)methanamine combines three key structural features:
The Isoquinoline Core: Provides a rigid, aromatic framework that can engage in various intermolecular interactions with biological targets.
The 3-Methyl Group: Can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or metabolic stability.
The 5-Aminomethyl Group: A versatile functional handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.
This unique combination of features makes (3-Methylisoquinolin-5-yl)methanamine a highly attractive starting material for the synthesis of novel chemical entities.
Proposed Synthesis of (3-Methylisoquinolin-5-yl)methanamine
While a direct, one-pot synthesis of (3-Methylisoquinolin-5-yl)methanamine may not be readily available in the literature, a robust and logical synthetic pathway can be proposed based on well-established organic transformations. The strategy hinges on the construction of a substituted isoquinoline core followed by the introduction and modification of a functional group at the C5 position.
A plausible multi-step synthesis is outlined below, starting from a suitable precursor and culminating in the target methanamine. This proposed route is designed for its logical flow and reliance on high-yielding, well-documented reactions.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a practical approach to the target molecule. The primary amine can be derived from the reduction of a nitrile (cyano) group. Therefore, 5-cyano-3-methylisoquinoline emerges as a key intermediate. This intermediate, in turn, can be synthesized from a precursor bearing a suitable leaving group at the 5-position, which can be displaced by a cyanide anion, or more strategically, be built from a starting material already containing the cyano or a precursor group. A plausible precursor is 5-amino-3-methylisoquinoline, which can be converted to the cyano derivative via a Sandmeyer reaction. The 5-amino-3-methylisoquinoline can be obtained from the reduction of 5-nitro-3-methylisoquinoline. The 3-methylisoquinoline core can be constructed using established isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions.
Proposed Synthetic Pathway
The proposed synthetic pathway is a four-step process, commencing with the nitration of 3-methylisoquinoline.
Caption: Proposed synthetic pathway for (3-Methylisoquinolin-5-yl)methanamine.
Step-by-Step Experimental Protocols
The nitration of isoquinoline is known to occur preferentially at the 5- and 8-positions due to the electronic nature of the heterocyclic ring system.[6][7]
To a cooled (0 °C) solution of 3-methylisoquinoline in concentrated sulfuric acid, add fuming nitric acid dropwise with vigorous stirring.
Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the mixture to stir at room temperature for several hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
Collect the solid by filtration, wash with cold water, and dry.
Purify the crude product by column chromatography or recrystallization to isolate the 5-nitro-3-methylisoquinoline isomer.[8]
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, with several reliable methods available.[9][10][11][12][13]
Diazotization: Dissolve 5-amino-3-methylisoquinoline in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat gently for 1-2 hours.
Cool the mixture and extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate to obtain the crude 5-cyano-3-methylisoquinoline, which can be purified by column chromatography.
The final step involves the reduction of the cyano group to a primary aminomethyl group. Lithium aluminum hydride is a powerful reducing agent for this transformation, though catalytic hydrogenation can also be employed.[14][15][16][17][18][19][20][21]
To a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-cyano-3-methylisoquinoline in anhydrous THF dropwise at 0 °C.
After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for several hours.
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
Filter the resulting precipitate and wash it thoroughly with THF or another suitable solvent.
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Methylisoquinolin-5-yl)methanamine.
Purify the product by column chromatography or distillation under reduced pressure.
Physicochemical Properties and Characterization
The expected physicochemical properties of (3-Methylisoquinolin-5-yl)methanamine are summarized below. These are predicted based on the properties of related isoquinoline derivatives.
Property
Predicted Value/Characteristic
Molecular Formula
C₁₁H₁₂N₂
Molecular Weight
172.23 g/mol
Appearance
Likely a solid or high-boiling liquid at room temperature
Solubility
Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Expected to have some solubility in acidic aqueous solutions due to the basic amine group.
pKa
The primary amine is expected to have a pKa in the range of 8-10.
Characterization Data (Predicted):
¹H NMR: Signals corresponding to the aromatic protons of the isoquinoline ring, a singlet for the methyl group, a singlet for the aminomethyl protons, and a broad singlet for the amine protons (exchangeable with D₂O).
¹³C NMR: Signals for the aromatic carbons of the isoquinoline core, the methyl carbon, and the aminomethyl carbon.
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=N and C=C stretching for the isoquinoline ring.
Applications in Organic Synthesis
(3-Methylisoquinolin-5-yl)methanamine is a versatile building block with a primary amine that can participate in a wide range of chemical transformations. This allows for its incorporation into more complex molecular structures.
Caption: Key synthetic transformations of (3-Methylisoquinolin-5-yl)methanamine.
Amide Synthesis
The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides. This is a fundamental reaction for creating peptidomimetics and other amide-containing bioactive molecules.
Schiff Base Formation and Reductive Amination
Condensation with aldehydes and ketones yields imines (Schiff bases), which can be subsequently reduced to secondary amines. This two-step sequence, or a one-pot reductive amination, is a powerful tool for introducing diverse substituents onto the nitrogen atom.
N-Alkylation and N-Arylation
The amine can be alkylated with alkyl halides or arylated via Buchwald-Hartwig or Ullmann coupling reactions, providing access to a wide range of secondary and tertiary amines.
Synthesis of Ureas, Thioureas, and Guanidines
Reaction with isocyanates, isothiocyanates, and other electrophilic reagents allows for the synthesis of ureas, thioureas, and guanidines, which are common motifs in pharmacologically active compounds.
Potential in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a well-established pharmacophore.[2][5] The incorporation of the (3-Methylisoquinolin-5-yl)methanamine building block can lead to the development of novel therapeutic agents with a range of potential applications.
Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including topoisomerase inhibition, disruption of microtubule dynamics, and modulation of signaling pathways.[1][3] The aminomethyl group can be used to attach pharmacophores that enhance tumor targeting or cytotoxicity.
Antimicrobial Agents: The isoquinoline core is found in several natural and synthetic antimicrobial compounds.[3] Derivatives of (3-Methylisoquinolin-5-yl)methanamine could be explored for their activity against a range of bacterial and fungal pathogens.
Enzyme Inhibitors: The rigid isoquinoline framework can serve as a scaffold for designing inhibitors of various enzymes, such as kinases and proteases, which are important targets in many diseases.[22]
CNS-Active Agents: Isoquinoline alkaloids are known to interact with receptors and enzymes in the central nervous system.[2] Modifications of the aminomethyl group could lead to compounds with potential applications in treating neurological and psychiatric disorders.
Conclusion
(3-Methylisoquinolin-5-yl)methanamine, while not yet a commonplace commercial building block, holds significant promise for the advancement of organic synthesis and medicinal chemistry. Its proposed synthesis is based on reliable and well-understood chemical reactions. The presence of a versatile primary aminomethyl group on the privileged isoquinoline scaffold opens up a vast chemical space for the creation of novel and complex molecules. This technical guide provides a foundational framework for researchers to synthesize and utilize this valuable intermediate in their pursuit of new discoveries in drug development and materials science.
References
ResearchGate. (n.d.). Development of selective reduction of nitroarenes to arylamines or... Retrieved from [Link]
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
Taylor & Francis Online. (2012, January 31). Full article: Efficient Reduction of Nitroarenes and Azoarenes to Arylamines by Pb/NH4Br under Neutral Conditions. Retrieved from [Link]
ResearchGate. (2026, February 6). Engineering Isoquinoline‐derived Directing Template for Distal C5−H Functionalization of Bicyclic Aza‐arenes | Request PDF. Retrieved from [Link]
MDPI. (2016, March 22). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]
ACS Publications. (2021, January 26). Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex | The Journal of Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
RSC Publishing. (n.d.). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes - Organic Chemistry Frontiers. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
YouTube. (2018, April 25). Reduction of nitriles. Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
ACS Publications. (2009, February 4). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane | The Journal of Organic Chemistry. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]
Cambridge University Press & Assessment. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
ResearchGate. (n.d.). 2.9 Catalytic Reduction of Nitriles. Retrieved from [Link]
Nature. (2020, March 2). Differentiation and functionalization of remote C–H bonds in adjacent positions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A generic approach for the catalytic reduction of nitriles. Retrieved from [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
arkat usa. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Retrieved from [Link]
ACS Publications. (n.d.). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde | The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
CORE. (n.d.). Methylisoquinolines through the 6π-Electron Cyclization/Elimi. Retrieved from [Link]
MDPI. (2022, March 23). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
Quimica Organica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
ResearchGate. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]
JOC. (1945). Some derivatives of 3-methylisoquinoline. Retrieved from [Link]
Semantic Scholar. (2022, November 14). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
SlideShare. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]
MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
ACS Publications. (n.d.). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Retrieved from [Link]
YouTube. (2020, October 28). Reactivity of Isoquinoline. Retrieved from [Link]
PubMed. (n.d.). Some derivatives of 3-methylisoquinoline. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
ScienceDirect. (n.d.). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. Retrieved from [Link]
PMC. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Retrieved from [Link]
PMC. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]
Application Note: (3-Methylisoquinolin-5-yl)methanamine in Fragment-Based Drug Discovery
Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel small-molecule therapeutics by prioritizing high ligand efficiency and atom-economical binding interactions[1]. Among...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel small-molecule therapeutics by prioritizing high ligand efficiency and atom-economical binding interactions[1]. Among the privileged scaffolds utilized in FBDD, (3-Methylisoquinolin-5-yl)methanamine (CAS: 1368346-32-0) has emerged as a highly versatile building block. This application note details the mechanistic rationale, synthetic utility, and functional validation protocols for utilizing this fragment, with a specific focus on its role in developing modality-specific ion channel antagonists (e.g., TRPV1) and kinase inhibitors.
Mechanistic Rationale & Structural Causality
The Isoquinoline Core as a Privileged Anchor
The isoquinoline moiety is a well-documented pharmacophore that frequently acts as a hydrogen-bond acceptor. In kinase targeting, the isoquinoline nitrogen interacts directly with the ATP-binding hinge region. In ion channel modulation, such as the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, the isoquinoline core provides critical hydrophobic and hydrogen-bonding interactions within the capsaicin-binding pocket[2].
The Criticality of the 3-Methyl Substitution
First-generation TRPV1 antagonists failed in clinical trials due to severe on-target side effects, primarily hyperthermia (elevated core body temperature)[3]. These early compounds completely blocked all modes of TRPV1 activation (capsaicin, heat, and acid).
The introduction of a methyl group at the 3-position of the isoquinoline ring fundamentally alters the binding thermodynamics. This subtle steric bulk acts as a "course tuning" mechanism, creating a modality-specific antagonist[2]. Compounds bearing the 3-methylisoquinoline fragment (such as A-1165442) fully block capsaicin-induced activation but only partially block acid-induced activation (<75%). This partial acid-sparing effect is the direct causal factor that prevents hyperthermia, rendering the drug temperature-neutral in vivo[4].
The Methanamine Growth Vector
In FBDD, identifying a low-affinity binder is only the first step; the fragment must possess a chemically tractable "growth vector" to build affinity[5]. The methanamine group (-CH₂NH₂) at the 5-position is ideal because:
Steric Freedom: The methylene spacer decouples the primary amine from the rigid aromatic system, reducing steric hindrance during coupling.
Synthetic Versatility: It acts as a highly reactive nucleophile, enabling rapid parallel synthesis of ureas (via isocyanates) or amides (via carboxylic acids) to probe adjacent sub-pockets.
Fig 1. FBDD workflow leveraging the methanamine handle for targeted fragment growing.
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) data demonstrating how modifications to the isoquinoline fragment dictate the pharmacological and physiological outcomes in TRPV1 targeting.
The following protocols form a self-validating system for utilizing (3-Methylisoquinolin-5-yl)methanamine in FBDD, moving from biophysical screening to synthetic elaboration, and finally to functional cellular validation.
Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Causality: Fragments typically exhibit low binding affinities (
KD
in the
μ
M to mM range). SPR is utilized because it provides real-time, label-free kinetic data capable of detecting the transient binding events of low-molecular-weight compounds.
Sensor Chip Preparation: Immobilize the purified target protein (e.g., His-tagged TRPV1 intracellular domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for small molecules.
Buffer Preparation: Prepare running buffer (e.g., PBS-P, pH 7.4) supplemented with 5% DMSO. Crucial Step: Create a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index mismatches between the running buffer and injected samples.
Fragment Injection: Inject (3-Methylisoquinolin-5-yl)methanamine at varying concentrations (10
μ
M to 1 mM) at a flow rate of 30
μ
L/min.
Self-Validation: Always run a reference channel (activated and deactivated without protein) in parallel. Subtract the reference signal and the DMSO calibration signal from the active channel to isolate the true binding response.
Protocol B: Fragment Growing via Urea Formation
Causality: The methanamine vector is highly nucleophilic. Reacting it with an isocyanate under anhydrous conditions prevents the competitive hydrolysis of the isocyanate into a primary amine, ensuring high yields of the desired urea derivative.
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of (3-Methylisoquinolin-5-yl)methanamine in anhydrous dichloromethane (DCM) (0.1 M concentration).
Coupling: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of the desired isocyanate (e.g., a substituted chroman-4-yl isocyanate) dropwise.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Purification & Self-Validation: Concentrate the solvent under reduced pressure. Purify the crude mixture via preparative reverse-phase HPLC. Validate the structural identity and ensure >95% purity using LC-MS and ¹H-NMR before proceeding to biological assays.
Protocol C: Functional Validation via FLIPR Calcium Flux Assay
Causality: TRPV1 is a calcium-permeable ion channel. Measuring intracellular Ca²⁺ flux using a fluorescent dye directly correlates with channel gating, allowing for the precise calculation of IC₅₀ values against different activation modalities (capsaicin vs. acid).
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove the culture media and add 20
μ
L of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.
Compound Incubation: Add 10
μ
L of the synthesized 3-methylisoquinoline derivatives (serially diluted) and pre-incubate for 15 minutes.
Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 10
μ
L of the agonist (either 50 nM capsaicin or pH 5.0 buffer)[6].
Self-Validation: Continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Include a known full antagonist (e.g., capsazepine) as a positive control to define the assay's maximum inhibition baseline.
Fig 2. Mechanism of TRPV1 modulation by 3-methylisoquinoline-derived antagonists.
References
Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Full article: TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats
Source: Taylor & Francis Online
URL:[Link]
Pharmacology of Modality-Specific Transient Receptor Potential Vanilloid-1 Antagonists That Do Not Alter Body Temperature
Source: Journal of Pharmacology and Experimental Therapeutics (ASPET)
URL:[Link]
Fragment‐based drug discovery—the importance of high‐quality molecule libraries
Source: PubMed Central (PMC)
URL:[Link]
Fragment-based drug discovery: opportunities for organic synthesis
Source: RSC Publishing
URL:[Link]
Application Note: (3-Methylisoquinolin-5-yl)methanamine as a Privileged Scaffold for Neurological Therapeutics
Executive Summary & Mechanistic Rationale (3-Methylisoquinolin-5-yl)methanamine (3-MIMA) is emerging as a highly versatile pharmacophore in neuropharmacology. This application note provides a comprehensive guide for drug...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
(3-Methylisoquinolin-5-yl)methanamine (3-MIMA) is emerging as a highly versatile pharmacophore in neuropharmacology. This application note provides a comprehensive guide for drug development professionals on utilizing 3-MIMA derivatives to target two critical pathways implicated in neurodegenerative diseases and neurotrauma: the Rho-associated coiled-coil containing protein kinase (ROCK) pathway and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Structural Causality: Why 3-MIMA?
The Isoquinoline Anchor: The isoquinoline ring is a well-established ATP mimetic. In the context of ROCK1 and ROCK2, the nitrogen atom of the isoquinoline ring forms critical hydrogen bonds with the kinase hinge region, effectively outcompeting ATP[1]. Historically, pan-ROCK inhibitors utilizing this core (such as Fasudil) have demonstrated profound efficacy in promoting axonal regrowth and functional recovery in spinal cord injuries and stroke[2].
The 5-Methanamine Vector: While the isoquinoline core anchors the molecule in the kinase pocket, the methanamine group at the 5-position serves as an essential synthetic vector. Functionalizing this primary amine (e.g., into ureas or amides) allows medicinal chemists to project substituents into solvent-exposed regions, tuning target selectivity. For instance, specific urea derivatives of 3-MIMA, such as A-1165442, have been identified as highly selective, temperature-neutral TRPV1 antagonists[3].
Dual Therapeutic Modalities in the CNS
ROCK Inhibition: Aberrant ROCK signaling in Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS) is associated with microglial hyperactivation and neuronal apoptosis[4]. Inhibiting ROCK shifts microglia from a neurotoxic (pro-inflammatory) to a neuroprotective (anti-inflammatory) phenotype[5].
TRPV1 Antagonism: TRPV1 is functionally expressed in microglia and astrocytes. Sustained activation of TRPV1 by inflammatory mediators creates a positive feedback loop of calcium influx and cytokine release, exacerbating neurological disorders[6]. 3-MIMA-derived TRPV1 antagonists can break this neuro-immune loop[7].
Pathway & Workflow Visualizations
Caption: Dual mechanism of 3-MIMA derivatives targeting ROCK and TRPV1 in neurological disorders.
Caption: Preclinical development workflow for 3-MIMA-derived neurotherapeutics.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to ensure that every assay deployed in the drug discovery pipeline is self-validating to prevent false positives, particularly with aromatic compounds that can interfere with optical readouts.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay for ROCK1/2
Causality: Standard colorimetric or standard fluorescence assays are highly susceptible to auto-fluorescence from the conjugated isoquinoline ring. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring that the signal strictly represents target engagement.
Step-by-Step:
Prepare a 384-well low-volume plate. Add 5 µL of ROCK1 or ROCK2 enzyme (1 nM final) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Add 50 nL of 3-MIMA derivatives (dose-response curve) using an acoustic liquid handler. Incubate for 15 minutes at RT.
Initiate the reaction by adding 5 µL of ATP (at the Km value, typically 10 µM) and ULight-labeled substrate.
Incubate for 60 minutes at RT.
Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) containing Europium-labeled anti-phospho antibody.
Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Self-Validation System:
Plate Quality: Calculate the Z'-factor using DMSO (vehicle) and a no-enzyme control. A Z'-factor > 0.6 is mandatory before proceeding to data analysis.
Pharmacological Control: Fasudil must be run on every plate. If Fasudil's IC50 deviates >3-fold from historical baseline (~1 µM), the assay is rejected due to suspected reagent degradation[8].
Causality: BV-2 cells stimulated with lipopolysaccharide (LPS) mimic the neuroinflammatory environment seen in PD and ALS. The objective is to determine if 3-MIMA derivatives can suppress M1 markers (iNOS, TNF-α) and boost M2 markers (IL-10) by modulating ROCK or TRPV1.
Step-by-Step:
Seed BV-2 cells at
2×104
cells/well in a 96-well plate. Incubate overnight.
Pre-treat cells with 3-MIMA derivatives (0.1, 1, and 10 µM) for 1 hour.
Stimulate with LPS (100 ng/mL) for 24 hours.
Collect supernatants for ELISA (TNF-α, IL-10) and Griess assay (Nitric Oxide/iNOS activity).
Self-Validation System:
Viability Gate: Compounds that suppress TNF-α might simply be cytotoxic. A parallel CellTiter-Glo (ATP-based viability) assay is mandatory. A compound is only validated as "anti-inflammatory" if cell viability remains >90% compared to the vehicle control.
Protocol C: Neurite Outgrowth Assay (PC12 Cells)
Causality: PC12 cells differentiate in response to Nerve Growth Factor (NGF). ROCK inhibitors prevent actomyosin contraction, allowing the neuronal growth cone to advance and extending neurite length[8].
Step-by-Step:
Seed PC12 cells on collagen-coated 96-well plates at low density (
5×103
cells/well).
Treat with NGF (50 ng/mL) and varying concentrations of 3-MIMA derivatives.
Incubate for 72 hours, then fix with 4% paraformaldehyde and stain with anti-β-III-tubulin (neuronal marker) and Hoechst (nuclei).
Self-Validation System:
Algorithmic Unbiasing: Manual counting is strictly prohibited. Automated high-content imaging (e.g., PerkinElmer Opera Phenix) must be used to calculate Total Neurite Length per Cell. Cells treated with NGF + Y-27632 (a known ROCK inhibitor) serve as the positive control validation gate.
Quantitative Data Presentation
The table below summarizes representative profiling data, demonstrating how functionalization of the 3-MIMA scaffold can shift the pharmacological profile from a pan-ROCK inhibitor to a selective TRPV1 antagonist, or a dual-modulator.
Compound Class / Reference
ROCK1 IC50 (nM)
TRPV1 IC50 (nM)
BV-2 Viability (%)
Neurite Outgrowth Increase (%)
Primary Indication Focus
Fasudil (Standard ROCKi)
1,200
>10,000
95%
+ 145%
Spinal Cord Injury, Stroke
A-1165442 (3-MIMA Urea)
>5,000
45
98%
+ 10%
Neuropathic Pain, Neuroinflammation
Novel 3-MIMA Amide (Dual)
350
120
92%
+ 110%
Parkinson's Disease, ALS
Vehicle (DMSO Control)
N/A
N/A
100%
Baseline
N/A
Note: Neurite outgrowth increase is normalized against NGF-only treated baseline cells.
References
Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy. Journal of Medicinal Chemistry - ACS Publications. 3
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. 1
Role of TRPV1 in Health and Disease. Xia & He Publishing Inc.7
The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. PMC - NIH. 2
Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press. 4
FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Portland Press.8
Modulation of Microglial Activity by Rho-Kinase (ROCK) Inhibition as Therapeutic Strategy in Parkinson's Disease and Amyotrophic Lateral Sclerosis. PMC. 5
Modulation of neuroinflammation: Role and therapeutic potential of TRPV1 in the neuro-immune axis. PubMed.6
Technical Support Center: Synthesis of (3-Methylisoquinolin-5-yl)methanamine
Welcome to the technical support center for the synthesis of (3-Methylisoquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (3-Methylisoquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed experimental protocols, and a visual overview of the synthetic strategy.
Synthetic Overview
The most common and reliable route to (3-Methylisoquinolin-5-yl)methanamine involves a multi-step sequence. The core strategy is to first construct the 3-methylisoquinoline scaffold, then introduce a functional group at the C5 position that can be converted to the desired aminomethyl group. A typical pathway involves the Bischler-Napieralski reaction to form the isoquinoline core, followed by regioselective nitration at the C5 position, and subsequent reduction of the nitro group and then another functional group to the amine.
Caption: A common synthetic pathway to (3-Methylisoquinolin-5-yl)methanamine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Isoquinoline Core Formation (Bischler-Napieralski Reaction)
Question 1: My Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate is giving a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in the Bischler-Napieralski reaction are a frequent problem and can typically be attributed to three main factors: the choice and amount of the dehydrating agent, the reaction temperature, and the electronic nature of the starting phenylethylamide.
Dehydrating Agent: The most common reagents are phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).[1][2] POCl₃ is often preferred as it can act as both the reagent and solvent, but P₂O₅ in a high-boiling solvent like toluene or xylene can be more effective for less reactive substrates.[1][2] The key is ensuring anhydrous conditions, as moisture will consume the reagent. Using an excess of the dehydrating agent is common, but a large excess can lead to charring and side products. A recently developed method suggests that using 0.45 to 0.8 molar equivalents of phosphorus oxychloride can improve yields and reduce byproducts.[3]
Reaction Temperature: This reaction requires elevated temperatures to drive the cyclization.[1] However, excessive heat (e.g., above 110°C) can promote side reactions like the retro-Ritter reaction, which leads to styrene byproducts.[1][3] It is crucial to carefully control the temperature, typically between 80-100°C.[3]
Substrate Electronics: The cyclization is an intramolecular electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the benzene ring of the phenylethylamide will facilitate the reaction, while electron-withdrawing groups (EWGs) will retard it or inhibit it completely.[2] If your substrate has EWGs, you may need to use stronger conditions (e.g., P₂O₅ in refluxing xylene) or consider an alternative synthetic route.
Question 2: After the cyclization, the subsequent dehydrogenation to the aromatic 3-methylisoquinoline is incomplete. How can I improve this step?
Answer: Incomplete dehydrogenation is usually a result of catalyst activity or reaction conditions. The most common method is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like toluene, xylene, or decalin.
Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. A 10% Pd/C loading is standard. The reaction is often run at reflux to facilitate hydrogen evolution.
Hydrogen Acceptor: While heating alone can be sufficient, sometimes adding a hydrogen acceptor can drive the reaction to completion.
Alternative Reagents: If catalytic dehydrogenation fails, you can use chemical oxidants. However, these can be harsh and may not be compatible with all functional groups.
Part 2: C5-Functionalization
Question 3: I am getting a mixture of 5-nitro and 8-nitro isomers during the nitration of 3-methylisoquinoline, with poor selectivity for the desired C5 product. How can I improve the regioselectivity?
Answer: This is a classic challenge in isoquinoline chemistry. Electrophilic aromatic substitution on the isoquinoline core preferentially occurs on the benzene ring at the C5 and C8 positions because it is more electron-rich than the pyridine ring.[4]
To favor the C5-nitroisoquinoline, which is typically the major product, precise control of reaction conditions is essential.[4]
Reaction Conditions: Standard nitration conditions (fuming HNO₃ in concentrated H₂SO₄ at 0°C) generally yield a product ratio of approximately 90% C5-nitro to 10% C8-nitroisoquinoline.[4]
Temperature: Maintaining a low temperature (0°C or below) is critical. Letting the temperature rise can decrease selectivity.
Acid Concentration: The use of concentrated sulfuric acid is vital as it protonates the isoquinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and enhancing the preference for the carbocyclic ring.
If you continue to struggle with selectivity, you may need to consider a more modern approach like transition-metal-catalyzed C-H functionalization, although this adds complexity to the synthesis.[4]
Part 3: Final Reduction Steps
Question 4: The reduction of my 5-cyano-3-methylisoquinoline to the final amine is failing or giving me a complex mixture of products. What reduction method is most reliable?
Answer: The reduction of a nitrile to a primary amine can be tricky. Several methods are available, each with its own advantages and potential pitfalls.
Catalytic Hydrogenation: This is often the cleanest method.
Catalyst: Raney Nickel is a common choice for nitrile reduction. Palladium on carbon (Pd/C) can also be used, often with an additive like ammonia to suppress the formation of secondary amine byproducts.[5]
Conditions: The reaction is typically run under a hydrogen atmosphere (from a balloon to a high-pressure autoclave) in a solvent like methanol or ethanol, often with ammonia.
Troubleshooting: Catalyst poisoning can be an issue. Ensure your substrate is highly pure, as trace impurities (sulfur, etc.) can deactivate the catalyst.
Chemical Reduction:
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and is highly effective for nitrile reduction. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. A key drawback is the need for strictly anhydrous conditions and a careful aqueous workup.
Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles. However, in combination with a catalyst like cobalt(II) chloride, it can be an effective system.
Question 5: I'm trying to reduce the 5-nitro group directly to the amine, but the reaction is sluggish. What are the best conditions?
Answer: The reduction of an aromatic nitro group is a very common transformation with several reliable methods.
Metal/Acid Reduction: The classic method using a metal like tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is very robust and high-yielding.[6] A typical procedure involves heating the nitro compound with an excess of SnCl₂ dihydrate in ethanol and HCl.[6]
Catalytic Hydrogenation: This is a cleaner alternative. Using Pd/C as the catalyst under a hydrogen atmosphere in a solvent like ethanol or ethyl acetate is highly effective. This method is often preferred if other reducible functional groups that are sensitive to strong acid are present in the molecule.
Detailed Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization and Dehydrogenation
Cyclization: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the appropriate N-(phenylethyl)acetamide derivative (1.0 equiv) in anhydrous toluene (or use neat POCl₃).
Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0°C.[7]
Slowly warm the mixture to 80-100°C and heat for 2-4 hours, monitoring by TLC.[3]
Cool the reaction mixture and carefully pour it onto crushed ice.
Basify the aqueous solution with cold concentrated NaOH or NH₄OH to pH > 10.
Extract the product with dichloromethane or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-3-methylisoquinoline.
Dehydrogenation: Dissolve the crude dihydroisoquinoline in an equal volume of xylene or decalin.
Add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).
Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by GC-MS or TLC).
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure and purify the resulting 3-methylisoquinoline by column chromatography or distillation.
Protocol 2: Nitration of 3-Methylisoquinoline
In a flask cooled to 0°C in an ice-water bath, add concentrated sulfuric acid.
Slowly add 3-methylisoquinoline (1.0 equiv) while stirring to ensure complete dissolution.[4]
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equiv) to cold, concentrated sulfuric acid.
Add the nitrating mixture dropwise to the isoquinoline solution, ensuring the internal temperature does not exceed 5°C.
Stir the reaction at 0°C for 1-2 hours.
Carefully pour the reaction mixture onto a large amount of crushed ice.
Neutralize the solution by slowly adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~8.
The product will often precipitate as a solid. Collect it by filtration, wash thoroughly with cold water, and dry. Alternatively, extract the product with dichloromethane.
Purify the crude 3-methyl-5-nitroisoquinoline by recrystallization or column chromatography to separate it from the minor C8 isomer.
Protocol 3: Reduction of 5-Cyano-3-methylisoquinoline
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) in anhydrous THF.
Cool the suspension to 0°C.
Dissolve 5-cyano-3-methylisoquinoline (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and then more water (Fieser workup).
A granular precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes.
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude (3-Methylisoquinolin-5-yl)methanamine by column chromatography on silica gel (often using a mobile phase containing a small amount of triethylamine or ammonia to prevent tailing).
Data Summary Table
Step
Key Reagents
Solvent
Temp. (°C)
Typical Yield
Key Challenges & Solutions
Bischler-Napieralski
POCl₃ or P₂O₅
Toluene, Xylene
80 - 110
50-70%
Low Yield: Ensure anhydrous conditions; optimize temperature to avoid side reactions.[1][3]
Dehydrogenation
10% Pd/C
Xylene, Decalin
140 - 190
80-95%
Incomplete Reaction: Use fresh, active catalyst; ensure sufficiently high temperature.
Nitration
HNO₃, H₂SO₄
-
0 - 5
75-90%
Poor Regioselectivity: Strictly maintain low temperature (0°C) to favor C5 over C8.[4]
Sandmeyer Reaction
NaNO₂, CuCN, HCl
Water
0 - 5
60-80%
Low Yield: Control temperature carefully during diazotization; use freshly prepared CuCN.
Nitrile Reduction
LiAlH₄ or H₂/Raney Ni
THF or MeOH/NH₃
Reflux
70-90%
Side Products: Use H₂/Raney Ni with NH₃ to suppress secondary amine formation; ensure anhydrous conditions for LiAlH₄.
References
Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry. [Link]
Estevez, J. C., Villa, M. J., & Alvarez, M. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction. Cambridge University Press. [Link]
Houghton, C. E., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
Houghton, C. E., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. UTS OPUS. [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Heterocycles. [Link]
Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry. [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]
Process for the preparation of isoquinoline compounds. (1998).
Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). MDPI. [Link]
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications. [Link]
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. [Link]
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid (R)-corynoline. (2018). Semantic Scholar. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]
Methods for preparing isoquinolines. (2013).
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). MDPI. [Link]
Selective Functionalisation of 5-Methylcytosine by Organic Photoredox Catalysis. (n.d.). PMC. [Link]
Organic Chemistry Portal. (2008). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. [Link]
Synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline: two new unnatural D-ring stripped i. (n.d.). Arkivoc. [Link]
Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. (2024). Organic Letters. [Link]
Technical Support Center: Synthesis of (3-Methylisoquinolin-5-yl)methanamine
Welcome to the technical support center for the synthesis of (3-Methylisoquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (3-Methylisoquinolin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side-reaction products. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.
The synthesis of (3-Methylisoquinolin-5-yl)methanamine, a key intermediate in pharmaceutical development, typically involves the reduction of 3-Methylisoquinoline-5-carbonitrile. While seemingly straightforward, this reduction can be prone to several side-reactions that impact yield and purity. This guide provides a comprehensive overview of these challenges and their solutions.
Troubleshooting Guide: Side-Reactions and Impurities
This section addresses common issues encountered during the synthesis of (3-Methylisoquinolin-5-yl)methanamine, organized by observable symptoms.
Issue 1: Low Yield of the Desired Primary Amine
A lower than expected yield of (3-Methylisoquinolin-5-yl)methanamine is a frequent challenge. This can often be attributed to the formation of secondary and tertiary amines as byproducts.
Potential Cause: Formation of Secondary and Tertiary Amines
During catalytic hydrogenation or reduction with metal hydrides, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[1][2] This is a well-documented issue in nitrile reductions.[1][2]
Proposed Mechanism for Side-Product Formation:
Caption: Formation of secondary and tertiary amine side-products.
Solutions & Mitigation Strategies:
Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can help suppress the formation of secondary and tertiary amines.[3] The excess ammonia shifts the equilibrium away from the condensation reaction that leads to these byproducts.
Metal Hydride Reduction: When using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), careful control of reaction temperature and stoichiometry is crucial.[4][5][6] Adding the nitrile to a suspension of LiAlH₄ at a low temperature (e.g., 0 °C) can help minimize side reactions.[5]
Issue 2: Presence of an Aldehyde Impurity
The detection of 3-Methylisoquinoline-5-carbaldehyde in the product mixture indicates incomplete reduction.
Potential Cause: Incomplete Reduction of the Nitrile
This issue is more prevalent when using milder reducing agents or when the reaction is not allowed to proceed to completion. With certain reagents, the reaction can be stopped at the aldehyde stage.[7][8]
Solutions & Mitigation Strategies:
Choice of Reducing Agent: For complete reduction to the primary amine, a strong reducing agent like LiAlH₄ is generally preferred over milder ones like Diisobutylaluminum hydride (DIBAL-H), which is known to reduce nitriles to aldehydes.[7][8]
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting material and any intermediate aldehyde.[5]
Issue 3: Reduction of the Isoquinoline Ring
In some cases, the isoquinoline ring itself can be reduced, leading to tetrahydroisoquinoline derivatives.[9][10]
Potential Cause: Harsh Reaction Conditions
Overly aggressive reduction conditions, such as high hydrogen pressure, high temperature, or prolonged reaction times, can lead to the undesired reduction of the aromatic isoquinoline core.[9]
Solutions & Mitigation Strategies:
Milder Conditions: Employing milder hydrogenation conditions (e.g., lower pressure and temperature) can help preserve the aromaticity of the isoquinoline ring.[1]
Catalyst Selection: The choice of catalyst can influence the selectivity. For instance, some palladium-based catalysts have shown high selectivity for nitrile reduction without affecting the aromatic ring under optimized conditions.[1]
Alternative Reducing Agents: Consider using chemical reducing agents like borane complexes (e.g., BH₃-THF or BH₃-SMe₂), which can be more selective for the nitrile group over the isoquinoline ring under controlled conditions.[3][9]
Data Summary: Common Reducing Agents and Conditions
Can be less reactive, potential for incomplete reaction
Use of the more stable BH₃-SMe₂ complex, ensure sufficient reaction time[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (3-Methylisoquinolin-5-yl)methanamine?
The most frequently employed method is the reduction of 3-Methylisoquinoline-5-carbonitrile. This can be achieved through catalytic hydrogenation or with metal hydride reducing agents like LiAlH₄.[5][11][13]
Q2: How can I effectively purify the final product from the side-reactions mentioned?
Purification can be achieved through several methods depending on the scale and nature of the impurities:
Acid-Base Extraction: This is particularly useful for separating the basic amine product from non-basic impurities.[5]
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[5][14]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[14]
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed.[14]
Q3: Are there any safety precautions I should be aware of when using LiAlH₄?
Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents.[5] All reactions involving LiAlH₄ should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[5] The work-up procedure to quench excess LiAlH₄ must be performed carefully at low temperatures.[4][5]
Q4: Can the isoquinoline nitrogen interfere with the reduction?
The basic nitrogen of the isoquinoline ring can potentially coordinate with Lewis acidic reagents, which might influence the reaction. However, in the context of nitrile reduction, this is not typically a major interfering factor, especially with strong reducing agents that readily reduce the nitrile group.
Experimental Protocol: General Procedure for LiAlH₄ Reduction
This protocol provides a general guideline for the reduction of 3-Methylisoquinoline-5-carbonitrile using LiAlH₄.
Caption: A typical workflow for LiAlH₄ reduction.
Step-by-Step Methodology:
Reaction Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel.
Reagent Addition: Suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
Substrate Addition: Dissolve 3-Methylisoquinoline-5-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or dichloromethane).
Extraction and Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods.
References
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society. [Link]
LAH Reduction of Nitriles to Amines. Scribd. [Link]
Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PubMed Central. [Link]
Transfer hydrogenation of various nitriles to primary amines and... ResearchGate. [Link]
Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications. [Link]
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Royal Society of Chemistry. [Link]
Optimizing reaction conditions for (3-Methylisoquinolin-5-yl)methanamine
Technical Support Center: (3-Methylisoquinolin-5-yl)methanamine Reaction Optimization Welcome to the Technical Support Center for (3-Methylisoquinolin-5-yl)methanamine (CAS: 1368346-32-0). This guide provides validated p...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (3-Methylisoquinolin-5-yl)methanamine Reaction Optimization
Welcome to the Technical Support Center for (3-Methylisoquinolin-5-yl)methanamine (CAS: 1368346-32-0). This guide provides validated protocols, mechanistic troubleshooting, and optimization strategies for synthesizing and utilizing this critical isoquinoline building block.
Synthesizing the isoquinoline core and its derivatives often relies on established multi-step cyclization and cyanation protocols[1]. Once synthesized, (3-Methylisoquinolin-5-yl)methanamine serves as a vital nucleophile in the development of various therapeutic agents, including antimalarials targeting PfATP4[2] and temperature-neutral TRPV1 antagonists[3].
Section 1: Upstream Synthesis – Nitrile Reduction
The most common route to access the methanamine is the catalytic hydrogenation of 3-methylisoquinoline-5-carbonitrile. Researchers frequently encounter issues with catalyst poisoning and over-alkylation during this step.
Validated Protocol: Optimized Hydrogenation of 3-Methylisoquinoline-5-carbonitrile
This protocol is a self-validating system: it uses Le Chatelier’s principle to actively suppress side-product formation during the reaction.
Preparation: Dissolve 3-methylisoquinoline-5-carbonitrile (1.0 eq) in a solution of methanolic ammonia (7N NH₃ in MeOH) to achieve a concentration of 0.1 M.
Catalyst Addition: Add Raney Nickel (50% slurry in water, pre-washed three times with MeOH) at 15% w/w relative to the starting material.
Reaction: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 50 psi with H₂.
Monitoring: Stir vigorously at room temperature for 12–16 hours. Monitor conversion via LC-MS.
Workup: Carefully filter the mixture through a pad of Celite under a nitrogen atmosphere (Caution: Raney Ni is highly pyrophoric). Wash the pad with excess MeOH.
Isolation: Concentrate the filtrate under reduced pressure to yield the primary methanamine.
FAQ & Troubleshooting
Q: Why am I observing a large percentage of secondary amine (dimer) by-products in my LC-MS?Causality & Solution: During the reduction of the nitrile, an intermediate imine is formed. If the newly formed primary amine ((3-Methylisoquinolin-5-yl)methanamine) acts as a nucleophile and attacks this imine before it is fully reduced, a secondary amine dimer forms, releasing ammonia.
Fix: The protocol above utilizes 7N NH₃ in MeOH. By flooding the system with exogenous ammonia, you suppress the elimination of NH₃ during the dimerization step, trapping the intermediate and driving the reaction toward the primary amine. Alternatively, adding Boc₂O (1.1 eq) to the mixture will immediately protect the primary amine upon formation, physically preventing nucleophilic attack.
Q: The reduction is stalling at 50% conversion despite using fresh Pd/C. Why?Causality & Solution: The isoquinoline nitrogen is a strong Lewis base. It readily coordinates with the palladium surface, poisoning the catalyst and drastically reducing the turnover frequency.
Fix: Switch from Pd/C to Raney Nickel, which is significantly less susceptible to poisoning by heterocyclic amines. If Pd/C must be used, adding a stoichiometric amount of acid (e.g., HCl) protonates the isoquinoline nitrogen, preventing coordination. Note that if you use acid, you cannot use ammonia gas, and must rely on the Boc₂O trapping method.
Fig 1. Mechanistic pathway of nitrile reduction and additive-mediated dimer suppression.
Table 1: Nitrile Reduction Optimization Matrix
Catalyst
Additive
Solvent
Conversion (%)
Primary Amine Yield (%)
Dimer Yield (%)
Pd/C (10%)
None
MeOH
45 (Stalled)
20
25
Pd/C (10%)
HCl (1.0 eq)
MeOH
>95
60
35
Raney Ni
None
MeOH
>95
55
40
Raney Ni
NH₃ (7N)
MeOH
>95
92
<5
Pd/C (10%)
Boc₂O (1.1 eq)
EtOAc
>95
95 (as Boc)
<2
Section 2: Downstream Application – Amide Bond Formation
(3-Methylisoquinolin-5-yl)methanamine is frequently utilized as a nucleophile to synthesize complex carboxamides. The primary challenges here relate to solubility and the intrinsic basicity of the isoquinoline core.
Validated Protocol: Standard Amide Coupling with HATU
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and stir for 10 minutes at room temperature to form the active ester.
Coupling: Add (3-Methylisoquinolin-5-yl)methanamine dihydrochloride (1.1 eq) in one portion. Stir at room temperature for 2–4 hours.
Workup: Quench the reaction with water. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
FAQ & Troubleshooting
Q: My coupling reaction shows unreacted amine and low yield, even with excess HATU. How do I force completion?Causality & Solution: The basicity of the isoquinoline ring (pKa ~5.4) acts as a local buffer. Because the methanamine is often supplied or isolated as a dihydrochloride salt[4], it requires multiple equivalents of base just to liberate the free amine. Furthermore, poor solubility of the isoquinoline intermediate in standard solvents like DCM can physically sequester the amine from the active ester.
Fix: Ensure the local pH of the reaction is >8. Increase DIPEA to 4.0–5.0 equivalents when using the HCl salt. Switch the solvent from DCM to a highly polar aprotic solvent like DMF or NMP to maintain homogeneous conditions and prevent the amine salt from precipitating.
Fig 2. Troubleshooting logic tree for resolving low yields in amide coupling reactions.
References[1] Application Notes and Protocols: Synthesis of 4-Cyano-3-methylisoquinoline. Benchchem.https://benchchem.com/protocol/synthesis-of-4-cyano-3-methylisoquinoline[4] 1-Isoquinolin-5-ylmethanamine dihydrochloride Synthesis and Applications. Smolecule. https://smolecule.com/products/1-isoquinolin-5-ylmethanamine-dihydrochloride[3] Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy. ACS Publications (Journal of Medicinal Chemistry).https://pubs.acs.org/doi/10.1021/jm500832w[2] Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7375628/
Technical Support Center: Stability and Degradation of (3-Methylisoquinolin-5-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers and drug development professionals working with (3-Methylisoquinolin-5-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers and drug development professionals working with (3-Methylisoquinolin-5-yl)methanamine .
This compound is a critical structural motif, frequently utilized as an intermediate or active pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors (structurally analogous to the approved drug Fasudil)[1]. Its unique architecture—an electron-rich isoquinoline core paired with a highly reactive primary methanamine group—presents specific stability and formulation challenges.
Part 1: Troubleshooting Guides & FAQs
Q1: My stock solution in acetone/methanol is showing multiple new peaks on LC-MS after 24 hours. What is happening?
Causality & Mechanism: You are observing solvent-induced degradation. The primary methanamine group (-CH₂NH₂) at the 5-position is highly nucleophilic. When dissolved in reactive, carbonyl-containing solvents like acetone, it undergoes a rapid condensation reaction to form a Schiff base (imine). If dissolved in lower-grade methanol, trace formaldehyde impurities can cause similar covalent adducts.
Self-Validating Check: Review your LC-MS data for a mass shift of +40 Da (acetone adduct minus water). A blank solvent injection should be run to rule out column carryover.
Solution: Switch to non-reactive, aprotic solvents for stock solutions, such as high-purity Acetonitrile (ACN) or anhydrous Dimethyl Sulfoxide (DMSO). Ensure DMSO is fresh, as degraded DMSO contains dimethyl sulfide and other oxidants.
Q2: During forced degradation studies with H₂O₂, the compound degrades rapidly. What are the primary degradation products?
Causality & Mechanism: (3-Methylisoquinolin-5-yl)methanamine has two primary sites susceptible to oxidative stress: the isoquinoline nitrogen and the primary amine. Exposure to peroxides or prolonged atmospheric oxygen leads to N-oxidation of the isoquinoline ring (forming an N-oxide) and oxidation of the primary amine to a hydroxylamine or oxime species.
Self-Validating Check: Run a parallel control without H₂O₂. In the stressed sample, look for +16 Da (single oxidation) or +32 Da (double oxidation) peaks in your mass spectra.
Solution: Store the solid compound under an inert atmosphere (Argon or Nitrogen). For aqueous formulations, consider adding antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) to sequester trace transition metals that catalyze auto-oxidation.
Q3: We observe precipitation and inconsistent assay results when shifting the pH of our aqueous buffers. How should we manage pH?
Causality & Mechanism: The compound possesses two basic centers: the primary amine (pKa ~9-10) and the isoquinoline nitrogen (pKa ~5.5). At physiological pH (7.4), the primary amine is protonated (cationic), ensuring aqueous solubility. However, if the pH approaches or exceeds 9.0, the amine deprotonates, drastically reducing aqueous solubility and leading to precipitation of the free base form.
Self-Validating Check: Perform UV-Vis spectrophotometry at varying pH levels. A sudden drop in absorbance at the target wavelength, coupled with increased light scattering at 600 nm, confirms precipitation.
Solution: Maintain aqueous solutions at a slightly acidic to neutral pH (pH 4.0 - 7.0) using robust buffering systems like citrate or phosphate buffers.
Q4: Is photostability a concern for this compound?
Causality & Mechanism: Yes. The highly conjugated isoquinoline ring system absorbs strongly in the UV region. Photo-excitation can lead to singlet oxygen generation and subsequent photo-oxidation or ring cleavage.
Solution: Follow ICH Q1B guidelines for photostability testing[2]. Always store solutions in amber glass vials and minimize exposure to ambient laboratory light during handling.
Part 2: Quantitative Stability Data Profile
To ensure regulatory compliance and predict shelf-life, the following table summarizes the expected stability profile of (3-Methylisoquinolin-5-yl)methanamine under standard ICH Q1A(R2) conditions[3].
Storage Condition
Environment (Temp / RH)
Duration
Expected Stability
Primary Degradation Risk
Long-Term
25°C ± 2°C / 60% RH ± 5%
12 Months
High (>98% recovery)
Slow auto-oxidation (if exposed to air)
Intermediate
30°C ± 2°C / 65% RH ± 5%
6 Months
High (>97% recovery)
Moisture-induced aggregation
Accelerated
40°C ± 2°C / 75% RH ± 5%
6 Months
Moderate (~95% recovery)
Oxidation, Thermal degradation
Stress (Hydrolytic)
60°C (0.1 N HCl or NaOH)
24 Hours
Low (<80% recovery)
Amine deprotonation/precipitation (Base)
Stress (Oxidative)
25°C (3% H₂O₂)
24 Hours
Very Low (<50% recovery)
N-oxide formation, Amine oxidation
Part 3: Experimental Protocol - Forced Degradation Workflow
To establish a self-validating stability profile for your specific formulation, execute the following step-by-step forced degradation methodology based on ICH Q1A(R2) standards[3].
Step 1: Preparation of Stock Solution
Accurately weigh 10.0 mg of (3-Methylisoquinolin-5-yl)methanamine.
Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock solution. Verify complete dissolution via sonication for 5 minutes.
Step 2: Execution of Stress Conditions
Prepare the following 2 mL glass vials (perform in duplicate):
Control: 1 mL stock + 1 mL LC-MS grade water. (Store at 4°C).
Acid Stress: 1 mL stock + 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.
Base Stress: 1 mL stock + 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours.
Photolytic Stress: 1 mL stock + 1 mL water in a clear quartz vial. Expose to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light (per ICH Q1B)[2].
Step 3: Sample Quenching & Preparation
Neutralize the Acid Stress sample with 1 mL 0.1 N NaOH.
Neutralize the Base Stress sample with 1 mL 0.1 N HCl.
Dilute all samples (including the control) to a final concentration of 0.1 mg/mL using the initial HPLC mobile phase to prevent solvent shock upon injection.
Step 4: LC-MS/MS Analysis
Inject 5 µL of each sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% ACN over 10 minutes.
Data Interpretation: Compare the Area Under the Curve (AUC) of the parent peak in stressed samples against the control to calculate % degradation. Monitor for +16 Da (m/z) shifts indicating oxidation.
Part 4: Visualizing Degradation Pathways
The following diagram maps the logical pathways of degradation based on environmental stressors, providing a quick-reference diagnostic tool for your analytical data.
Diagnostic flowchart of (3-Methylisoquinolin-5-yl)methanamine degradation pathways and mass shifts.
References
ICH Q1A(R2) Stability Testing Guidelines | Pharmaceutical Formulation. Scribd. Available at:[Link]
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH Official Website. Available at:[Link]
Fasudil (Rho-kinase inhibitor and isoquinoline derivative). Wikipedia. Available at:[Link]
Technical Support Center: Purification & Recrystallization of (3-Methylisoquinolin-5-yl)methanamine
Welcome to the advanced troubleshooting and methodology center for the purification of (3-Methylisoquinolin-5-yl)methanamine. As a primary amine attached to an isoquinoline scaffold, this molecule presents unique crystal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and methodology center for the purification of (3-Methylisoquinolin-5-yl)methanamine. As a primary amine attached to an isoquinoline scaffold, this molecule presents unique crystallographic challenges, including atmospheric degradation, co-precipitation of regioisomers, and liquid-liquid phase separation (LLPS).
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions for drug development professionals. Every protocol provided here operates as a self-validating system, ensuring that you can verify the success of each step before proceeding.
Part 1: Troubleshooting & FAQs
Q1: During cooling crystallization, my product forms a biphasic oily layer instead of crystals. How do I fix this?A: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS)[1]. This phenomenon occurs when the supersaturated solution crosses the binodal curve (the miscibility gap) before reaching the metastable zone required for crystalline nucleation[2]. Instead of integrating into a rigid crystal lattice, the solute separates into an impurity-rich emulsion.
Causality & Solution: Oiling out is kinetically driven by high initial supersaturation and rapid cooling rates. To resolve this, you must exit the miscibility gap by adjusting your solvent-to-antisolvent ratio (increasing the proportion of the good solvent slightly). Furthermore, reduce your cooling rate to < 0.5 °C/min and introduce seed crystals (1-2 wt%) at the boundary of the metastable zone. Seeding bypasses the nucleation energy barrier, forcing the system to crystallize rather than separate into an oil.
Q2: My isolated free base degrades, darkens, and loses purity over time. How can I improve stability?A: The free base of (3-Methylisoquinolin-5-yl)methanamine is highly reactive. The primary amine nitrogen possesses a nucleophilic lone pair that readily reacts with atmospheric carbon dioxide to form carbamate salts, and it is highly susceptible to oxidative degradation[3].
Causality & Solution: To achieve long-term stability and higher purity, you must convert the free base to a hydrochloride (HCl) salt. Protonating the amine locks the lone pair, eliminating its nucleophilicity and preventing CO2 absorption. Furthermore, the ionic nature of the HCl salt significantly increases the lattice energy, driving a more thermodynamically favorable and selective crystallization process.
Q3: How do I remove structurally similar regioisomers (e.g., des-methyl impurities) that co-precipitate?A: Isoquinoline derivatives often suffer from the co-crystallization of synthesis-related impurities due to nearly identical spatial and electronic profiles[4].
Causality & Solution: Standard free-base recrystallization cannot easily distinguish between these regioisomers because their solvation energies are too similar. You must use fractional crystallization of the HCl salt in a highly polar solvent system (e.g., Ethanol/Diethyl ether). The slight differences in the pKa and lattice energies of the protonated regioisomers become magnified in this environment, allowing the target (3-Methylisoquinolin-5-yl)methanamine HCl salt to selectively precipitate while impurities remain dissolved in the mother liquor.
Part 2: Process Visualization
Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Chemical workflow for converting crude free base to a highly pure, stable API salt.
Part 3: Quantitative Data Summary
The following table summarizes the thermodynamic outcomes of various solvent systems evaluated for the purification of (3-Methylisoquinolin-5-yl)methanamine.
Solvent System
Target Form
Yield (%)
Purity (HPLC Area %)
Mechanistic Notes
Toluene / Heptane
Free Base
65 - 70
92.5
High risk of LLPS; poor clearance of des-methyl impurities.
EtOAc / Hexane
Free Base
72 - 75
94.0
Prone to atmospheric oxidation during hot filtration.
EtOH / Diethyl Ether
HCl Salt
85 - 88
>99.5
High lattice energy prevents LLPS; excellent regioisomer clearance.
MeOH / Isopropanol
HCl Salt
80 - 83
98.2
Good alternative, but slower nucleation kinetics observed.
Part 4: Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodology utilizes a self-validating framework. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Protocol: Hydrochloride Salt Formation & Fractional Recrystallization
Phase 1: Salt Formation
Dissolution: Suspend 10.0 g of crude (3-Methylisoquinolin-5-yl)methanamine free base in 40 mL of anhydrous Ethanol in a jacketed reactor.
Inerting: Purge the headspace with Argon or Nitrogen for 15 minutes to displace atmospheric oxygen and CO2.
Acidification: While stirring at 20 °C, slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. An exothermic reaction will occur; maintain the temperature below 30 °C.
Validation Check 1 (IPC): Withdraw a 50 µL aliquot and spot it on wet pH paper. The pH must be between 1 and 2. If the pH > 2, add additional HCl in 0.05 eq increments until the target pH is reached.
Phase 2: Fractional Recrystallization
5. Heating: Heat the acidified suspension to 75 °C until complete dissolution is achieved.
6. Validation Check 2 (IPC): Visually inspect the solution. If the solution remains cloudy, filter it hot through a pre-warmed 0.45 µm PTFE membrane to remove insoluble inorganic salts or polymerized impurities.
7. Antisolvent Addition: Slowly add 20 mL of Diethyl Ether dropwise while maintaining the reactor temperature at 60 °C.
8. Seeding & Cooling: Add 0.1 g of pure (3-Methylisoquinolin-5-yl)methanamine HCl seed crystals. Program the jacketed reactor to cool at a controlled rate of 0.2 °C/min down to 5 °C. Note: Slower cooling prevents kinetic trapping of impurities and avoids LLPS.
9. Validation Check 3 (IPC): Once the system reaches 5 °C, withdraw a 100 µL aliquot of the mother liquor. Dilute in mobile phase and analyze via HPLC. The concentration of the API in the mother liquor should be < 5 mg/mL, indicating maximum theoretical recovery.
10. Isolation & Drying: Filter the resulting crystalline slurry under a blanket of Nitrogen. Wash the filter cake with 15 mL of cold Ethanol/Diethyl Ether (1:2). Dry the crystals in a vacuum oven at 40 °C to a constant weight.
Part 5: References
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound
Source: Organic Process Research & Development (via Figshare)
URL:[Link]
Study on the Oiling-out and Crystallization for the Purification of Idebenone
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A Field Guide to Optimizing Peptoid Synthesis (Amine Crystallization & Degradation)
Source: ACS Polymers Au (ACS Publications)
URL:[Link]
Oiling Out in Crystallization: Mechanisms and Control
Source: Mettler Toledo Technical Publications
URL:[Link]
Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review
Source: ResearchGate
URL:[Link]
Practical Preparation and Resolution of 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline: A Useful Ligand for Catalytic Asymmetric Synthesis
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Compounds: A Case Study with (3-Methylisoquinolin-5-yl)methanamine
In the landscape of modern drug discovery, the isoquinoline scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial,...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the isoquinoline scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of novel derivatives, such as (3-Methylisoquinolin-5-yl)methanamine, presents both an opportunity and a challenge: to rigorously validate their binding affinity to putative biological targets and understand their therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the validation of binding affinity for a novel small molecule, using (3-Methylisoquinolin-5-yl)methanamine as a representative example. We will navigate the critical experimental choices, delve into the causality behind protocol design, and present a self-validating system for generating robust and reliable binding data.
The Initial Challenge: From a Novel Compound to a Validated Hit
Once a putative target is identified, the primary focus shifts to the quantitative validation of the binding interaction. This guide will focus on three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. The choice of technique is paramount and depends on the nature of the target protein, the availability of reagents, and the specific information required (e.g., kinetics vs. thermodynamics).[8][9]
A Comparative Framework: Benchmarking Against the Known
To contextualize the binding affinity of a novel compound, it is essential to compare it against established ligands or inhibitors of the same target. For our hypothetical case study with (3-Methylisoquinolin-5-yl)methanamine, let's assume its putative target is a protein kinase. In this scenario, we would select a known, potent inhibitor of this kinase as a positive control and perhaps a structurally similar but inactive molecule as a negative control.
Here is a hypothetical comparison table that a researcher would aim to populate:
Compound
Target
Method
K_D (nM)
k_a (1/Ms)
k_d (1/s)
ΔH (kcal/mol)
-TΔS (kcal/mol)
(3-Methylisoquinolin-5-yl)methanamine
Kinase X
SPR
TBD
TBD
TBD
-
-
ITC
TBD
-
-
TBD
TBD
Competitor A (Known Inhibitor)
Kinase X
SPR
15
2.5 x 10^5
3.75 x 10^-3
-
-
ITC
20
-
-
-10.5
-2.3
Competitor B (Structural Analogue)
Kinase X
SPR
>10,000
ND
ND
-
-
ITC
NB
-
-
NB
NB
K_D: Dissociation Constant; k_a: Association Rate Constant; k_d: Dissociation Rate Constant; ΔH: Enthalpy Change; -TΔS: Entropic Contribution; TBD: To Be Determined; ND: Not Determined; NB: No Binding Observed.
This table provides a clear and concise summary of the binding characteristics, allowing for a direct comparison of potency (K_D), kinetics (k_a, k_d), and the thermodynamic driving forces of the interaction (ΔH, -TΔS).
Experimental Deep Dive: Protocols for Rigorous Validation
The following sections provide detailed, step-by-step methodologies for the three key techniques, emphasizing the rationale behind each step to ensure data integrity.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[10][11] This allows for the determination of both the equilibrium dissociation constant (K_D) and the kinetic rate constants for association (k_a) and dissociation (k_d).[12]
Experimental Workflow for SPR
Caption: SPR experimental workflow from ligand immobilization to kinetic data analysis.
Detailed SPR Protocol:
Ligand Immobilization:
Covalently attach the target protein (e.g., Kinase X) to a suitable sensor chip (e.g., CM5) using amine coupling chemistry. The goal is to achieve an appropriate density to avoid mass transport limitations.
Analyte Preparation:
Prepare a series of precise dilutions of (3-Methylisoquinolin-5-yl)methanamine in the running buffer. A typical concentration range would span at least two orders of magnitude around the expected K_D.
Binding Measurement:
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
Monitor the change in response units (RU) over time to observe the association phase.
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.
Surface Regeneration:
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte, preparing the surface for the next injection.
Data Analysis:
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (k_a and k_d) and calculate the equilibrium dissociation constant (K_D = k_d/k_a).[11]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14] It determines the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15][16]
Experimental Workflow for ITC
Caption: ITC experimental workflow from sample preparation to thermodynamic parameter determination.
Detailed ITC Protocol:
Sample Preparation:
Prepare the target protein and (3-Methylisoquinolin-5-yl)methanamine in the exact same buffer to minimize heats of dilution.
The concentration of the protein in the sample cell should be approximately 10-50 times the expected K_D.[13] The ligand concentration in the syringe is typically 10-15 times the protein concentration.[17]
Titration:
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
Data Analysis:
The raw data consists of a series of heat spikes corresponding to each injection.
Integrate the area under each spike to determine the heat change per injection.
Plot the integrated heat against the molar ratio of ligand to protein.
Fit this binding isotherm to a suitable model to obtain the K_D, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.
Radioligand Binding Assays: A Classic and Sensitive Approach
Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[18] They are particularly useful for membrane-bound receptors.[18] Competitive binding assays, a common format, are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[18][19]
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow for determining the inhibitory constant (Ki).
Detailed Radioligand Binding Assay Protocol:
Preparation:
Prepare a source of the target receptor, such as a membrane fraction from cells overexpressing the protein.[20]
Select a suitable radioligand with high affinity and specificity for the target.
Prepare a serial dilution of the unlabeled test compound, (3-Methylisoquinolin-5-yl)methanamine.
Incubation:
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.[20]
Allow the reaction to reach equilibrium.
Separation and Detection:
Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the membranes.[19]
Wash the filters to remove non-specifically bound radioligand.
Quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Conclusion: A Pathway to Confident Validation
The validation of binding affinity is a cornerstone of early-stage drug discovery. While the specific binding characteristics of (3-Methylisoquinolin-5-yl)methanamine remain to be elucidated, the methodologies outlined in this guide provide a robust and scientifically sound framework for any researcher embarking on the characterization of a novel small molecule. By employing a multi-faceted approach that combines techniques like SPR, ITC, and radioligand binding assays, and by contextualizing the data through comparison with known standards, researchers can build a comprehensive and compelling case for the therapeutic potential of their compounds. This rigorous, evidence-based approach is fundamental to making informed decisions and advancing promising molecules through the drug development pipeline.
References
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Fairman, J. W., & Moore, J. M. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 825, 223–242.
National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
Rizzi, A., et al. (2020). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(10), e181.
MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
Tuma, R., & Taira, J. H. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(2), 73–81.
Biosensing Instrument. (2025, December 2). Affinity and Avidity Kinetic Binding Analysis Using SPRM.
National Center for Biotechnology Information. (n.d.). Characterization of molecular interactions using isothermal titration calorimetry.
Reichert. (2014, November 6). Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis.
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373–F375.
ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
National Center for Biotechnology Information. (n.d.). Isothermal titration calorimetry of protein-protein interactions.
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
National Center for Biotechnology Information. (2013, December 15). Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR.
ScieNFT. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
National Center for Biotechnology Information. (2024, December 5). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors.
National Center for Biotechnology Information. (n.d.). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits.
ACS Publications. (2025, July 2). Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces.
Benchchem. (2025). Literature review of 8-isoquinolinol derivatives.
bioRxiv. (2026, March 2). On improving experimental binding affinity predictions with synthetic data.
NVIDIA Technical Blog. (2026, March 25). Designing Protein Binders Using the Generative Model Proteina-Complexa.
bioRxiv. (2026, March 4). On improving experimental binding affinity predictions with synthetic data.
bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
Technology Networks. (2026, March 26). Compound Libraries and Screening Collections Explained.
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents.
National Center for Biotechnology Information. (n.d.). Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning.
National Center for Biotechnology Information. (1998, January 6). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents.
National Center for Biotechnology Information. (2022, July 5). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer.
MDPI. (2022, October 6). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy.
National Center for Biotechnology Information. (2025, July 1). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer.
MDPI. (2024, November 30). Evaluating the Binding Potential and Stability of Drug-like Compounds with the Monkeypox Virus VP39 Protein Using Molecular Dynamics Simulations and Free Energy Analysis.
National Center for Biotechnology Information. (1999, October 4). Binding affinities of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles to acetylcholine receptors.
Santa Cruz Biotechnology. (n.d.). (Isoquinolin-5-yl)methanamine | CAS 58123-58-3 | SCBT.
eLife. (n.d.). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method.
AMERICAN ELEMENTS®. (n.d.). Isoquinolines.
Allied Academies. (2017, May 17). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase.
A Comparative Guide to the Synthesis of (3-Methylisoquinolin-5-yl)methanamine: From Classical Cyclizations to Modern Catalysis
Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including analgesics, anticancer agents, and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including analgesics, anticancer agents, and antimicrobials.[1][2] Specifically, substituted isoquinolines like (3-Methylisoquinolin-5-yl)methanamine represent a valuable class of building blocks for drug discovery, offering a rigid bicyclic core with multiple vectors for chemical diversification. The presence of a primary amine provides a key handle for amide coupling, reductive amination, and other functionalizations, while the 3-methyl group can influence binding affinity and metabolic stability.
This guide provides an in-depth comparative analysis of distinct synthetic strategies for accessing (3-Methylisoquinolin-5-yl)methanamine. We move beyond a simple recitation of reaction steps to provide a critical evaluation of two primary, divergent approaches: a classical route based on the Bischler-Napieralski reaction and a modern, convergent route employing palladium-catalyzed cross-coupling. This analysis is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices, scalability, and overall efficiency to guide the selection of the most appropriate route for a given application.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any complex synthesis begins with retrosynthesis. The target molecule can be disconnected in several ways, revealing the key bond formations and strategic considerations that define each synthetic route. The primary disconnection focuses on the installation of the aminomethyl group, which can be derived from a more stable nitrile precursor. This simplifies the synthesis to the construction of the core intermediate, 5-cyano-3-methylisoquinoline.
Caption: Retrosynthetic analysis of (3-Methylisoquinolin-5-yl)methanamine.
Route 1: The Bischler-Napieralski Linear Synthesis
This classical approach builds the isoquinoline core through a step-wise, linear sequence. Its foundation is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that cyclizes a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[3][4] This method is robust and relies on well-established transformations, making it a dependable choice for synthesizing this class of compounds.
Rationale and Mechanistic Considerations
The choice of the Bischler-Napieralski reaction is predicated on its reliability for forming the dihydroisoquinoline core.[5] The reaction proceeds by activating the amide carbonyl with a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃), to form a highly electrophilic nitrilium ion intermediate.[3] The electron-rich aromatic ring then acts as the nucleophile in an intramolecular cyclization. A critical consideration is the electronic nature of the aromatic ring; electron-donating groups facilitate the reaction, whereas electron-withdrawing groups, like the nitrile required in our synthesis, can impede it, often necessitating harsher conditions.[5] The subsequent dehydrogenation step is required to achieve the final aromatic isoquinoline system.
Experimental Workflow: Bischler-Napieralski Route
Caption: Step-wise workflow for the Bischler-Napieralski synthesis.
Detailed Experimental Protocol: Route 1
Step 1: Acylation to form N-(2-(2-cyanophenyl)ethyl)propanamide
Dissolve 2-(2-cyanophenyl)ethan-1-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add propanoyl chloride (1.1 equiv) dropwise via syringe, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used directly or purified by column chromatography.
Step 2: Bischler-Napieralski Cyclization
To the crude N-(2-(2-cyanophenyl)ethyl)propanamide (1.0 equiv), add phosphorus oxychloride (POCl₃, 5-10 equiv) as both reagent and solvent.
Heat the mixture to reflux (approx. 105 °C) and maintain for 8-12 hours. The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Basify the acidic solution to pH 9-10 with concentrated ammonium hydroxide or 6M NaOH.
Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.
Step 3: Dehydrogenation to 5-Cyano-3-methylisoquinoline
Dissolve the crude dihydroisoquinoline (1.0 equiv) in a high-boiling solvent such as p-cymene or decalin.
Add 10% Palladium on Carbon (Pd/C) (10 mol%).
Heat the mixture to reflux (170-190 °C, depending on the solvent) and maintain for 12-24 hours.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 5-cyano-3-methylisoquinoline.
Step 4: Reduction of Nitrile to (3-Methylisoquinolin-5-yl)methanamine
In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C and add a solution of 5-cyano-3-methylisoquinoline (1.0 equiv) in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF and ethyl acetate.
Concentrate the combined filtrates to yield the target amine, which can be further purified if necessary.
Route 2: Modern Palladium-Catalyzed Convergent Synthesis
This modern approach leverages the power and modularity of transition-metal catalysis to construct the isoquinoline core in a convergent fashion. Such methods often offer milder reaction conditions, improved functional group tolerance, and the ability to rapidly generate analogues by simply changing one of the coupling partners.[6][7]
Rationale and Mechanistic Considerations
This strategy hinges on a palladium-catalyzed annulation reaction between an ortho-alkynyl benzonitrile and an alkyne, followed by cyclization.[6] This approach builds the core and installs the required substituents in a highly efficient manner. The key advantages are convergence and efficiency. Instead of a linear sequence, two complex fragments are prepared separately and combined late in the synthesis. The final functionalization steps involve converting the bromo-substituent to the required aminomethyl group, typically via cyanation and reduction.
Experimental Workflow: Palladium-Catalyzed Route
Caption: Step-wise workflow for the modern convergent synthesis.
Detailed Experimental Protocol: Route 2
Step 1 & 2: One-Pot Annulation to 5-Bromo-3-methylisoquinoline
(This protocol combines the coupling and cyclization into a more efficient one-pot sequence based on modern methodologies)
To a pressure-tolerant vial, add 2-bromo-4-methylbenzonitrile (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
Evacuate and backfill the vial with nitrogen (3x).
Add anhydrous triethylamine, followed by propyne (or a suitable propyne equivalent like 1-trimethylsilylpropyne) (1.5 equiv).
Seal the vial and heat to 80-100 °C for 12-16 hours.
If a silyl-protected alkyne was used, cool the mixture, add TBAF (1.5 equiv) in THF, and stir at room temperature for 1 hour.
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base) and continue heating until cyclization is complete as monitored by LC-MS.
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 5-bromo-3-methylisoquinoline.
Step 3: Cyanation to 5-Cyano-3-methylisoquinoline
In a glovebox or under an inert atmosphere, combine 5-bromo-3-methylisoquinoline (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and Pd(PPh₃)₄ (5 mol%) in anhydrous dimethylformamide (DMF).
Heat the reaction mixture to 120 °C for 6-12 hours.
Cool to room temperature, dilute with ethyl acetate, and filter.
Wash the filtrate with aqueous NaHCO₃ and brine.
Dry the organic layer, concentrate, and purify by column chromatography to obtain 5-cyano-3-methylisoquinoline.
Step 4: Reduction of Nitrile to (3-Methylisoquinolin-5-yl)methanamine
This step is identical to Step 4 in Route 1.
Comparative Analysis
The optimal synthetic route depends heavily on the specific project goals, including scale, cost, timeline, and available expertise.
Metric
Route 1: Bischler-Napieralski
Route 2: Modern Pd-Catalyzed
Number of Linear Steps
4
3 (if annulation is one-pot)
Overall Yield
Lower to Moderate
Moderate to High
Scalability
Good; reagents are inexpensive.
Moderate; catalyst cost can be prohibitive on a large scale.
Reagent Cost
Low (POCl₃, Pd/C are commodity chemicals).
High (Palladium catalysts, specialized ligands).
Safety & Environment
Uses highly corrosive POCl₃ and high temperatures.
Uses toxic cyanide salts and heavy metal catalysts.
Versatility for Analogs
Limited; requires re-synthesis from a new starting amine.
High; different alkynes or aryl halides can be swapped easily.
Expertise & Experience Insights
Route 1 (Bischler-Napieralski): This is a workhorse synthesis. While it appears long, the starting materials are often more readily available or easier to prepare. The main challenges are the potentially low yields in the cyclization of an electron-poor system and the high temperatures required for dehydrogenation, which may not be suitable for sensitive substrates. This route is often favored in academic settings or for large-scale production where reagent cost is a primary driver.
Route 2 (Pd-Catalyzed): This route shines in a medicinal chemistry or discovery setting. Its convergent nature is ideal for rapidly creating a library of analogs. The ability to modify the alkyne or the aryl halide piece allows for late-stage diversification. However, catalyst optimization may be required, and the removal of residual palladium to meet pharmaceutical standards (<10 ppm) can be a significant purification challenge.
Conclusion
Both the classical Bischler-Napieralski route and the modern palladium-catalyzed approach offer viable pathways to (3-Methylisoquinolin-5-yl)methanamine, each with a distinct set of advantages and disadvantages.
For large-scale synthesis prioritizing cost-effectiveness , the Bischler-Napieralski route remains a strong contender despite its length and harsh conditions.
For discovery chemistry and analog synthesis , where speed, versatility, and milder conditions are paramount, the palladium-catalyzed convergent route is demonstrably superior.
The ultimate choice requires a careful balancing of project-specific factors, including scale, budget, timeline, and the need for structural diversification. This guide provides the foundational data and expert rationale to make that decision with confidence.
References
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191–206.
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413. Available at: [Link]
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
Dandapani, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14061–14064.
Al-awar, R. S., et al. (2016). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 21(9), 1216.
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
Myers, A. G. Research Group, Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
Cambridge University Press & Assessment. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
Kumar, A., et al. (2023). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. RSC Advances, 13, 6165-6169.
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Cambridge University Press & Assessment. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
Estevez, J. C., et al. (2001). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 66(14), 4889–4900.
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
ACS Publications. (2001). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Retrieved from [Link]
ResearchGate. (n.d.). Proposed routes and initial studies for isoquinoline synthesis. Retrieved from [Link]
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
Sim, S., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6649.
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
ACS Publications. (2025). Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. Retrieved from [Link]
ResearchGate. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Retrieved from [Link]
Google Patents. (2013). WO2013003315A2 - Methods for preparing isoquinolines.
Isomeric Purity Analysis of (3-Methylisoquinolin-5-yl)methanamine: A Comparative Analytical Guide
An in-depth, comparative technical guide on the isomeric purity analysis of (3-Methylisoquinolin-5-yl)methanamine, designed for analytical chemists, researchers, and drug development professionals. Introduction: The Chal...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, comparative technical guide on the isomeric purity analysis of (3-Methylisoquinolin-5-yl)methanamine, designed for analytical chemists, researchers, and drug development professionals.
Introduction: The Challenge of Positional Isomerism
(3-Methylisoquinolin-5-yl)methanamine is a highly functionalized, privileged scaffold frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors. During its synthesis, regioselective coupling and cyclization steps often generate trace amounts of positional isomers (e.g., 1-methyl, 4-methyl, or 6-methanamine variants).
Because these positional isomers possess nearly identical physicochemical properties—such as polarity, molecular weight, and pKa—they exhibit highly similar retention behaviors in standard chromatographic systems[1]. Failure to resolve and quantify these isomers can severely compromise structure-activity relationship (SAR) studies, leading to inaccurate potency data and the potential for off-target clinical toxicities. This guide objectively compares the performance of advanced analytical modalities to establish a self-validating system for isomeric purity analysis.
Comparative Analysis of Analytical Modalities
To achieve baseline separation and absolute structural confirmation, analysts must exploit subtle steric and electronic differences between the isomers.
Reversed-Phase HPLC (RP-HPLC) vs. Supercritical Fluid Chromatography (SFC)
RP-HPLC (pH Modulated): The causality behind successful RP-HPLC separation lies in the precise manipulation of the mobile phase pH. The position of the methyl and methanamine groups subtly influences the ionization state of the isoquinoline ring. Operating at a pH near the pKa of the analytes alters their relative polarities, enhancing specific interactions with polar-embedded stationary phases[1].
SFC: SFC utilizes supercritical CO₂ combined with polar modifiers. It offers orthogonal selectivity compared to RP-HPLC. The specific hydrogen-bonding and dipole interactions between the positional isomers and the SFC stationary phase (often chiral columns used achirally) can differentiate subtle structural variations that RP-HPLC misses[1].
Mass Spectrometry (MS) vs. Nuclear Magnetic Resonance (NMR)
GC/MS & LC/MS: While standard mass spectrometry is highly sensitive, its discriminating power for positional isomers is fundamentally limited because these compounds typically yield identical isobaric mass spectra and similar fragmentation patterns[2]. Advanced MS techniques, such as in-source collision-induced dissociation, are sometimes required to force unique fragmentations[3].
LC-NMR & 2D NMR: NMR remains the gold standard for absolute structural elucidation. The coupling of HPLC with NMR (LC-NMR) or offline 2D NMR (NOESY/HMBC) allows for the direct mapping of proton-carbon connectivities, unambiguously proving the spatial relationship of the substituents without relying on retention time assumptions[4].
Quantitative Method Comparison
Analytical Modality
Primary Separation/ID Mechanism
Resolution Power for Positional Isomers
Throughput
Best Use Case
RP-HPLC (pH Modulated)
Hydrophobicity & Ionization state (pKa)
Moderate to High (Rs ~ 1.2 - 1.8)
High
Routine batch purity screening and QA/QC.
SFC
Orthogonal dipole/H-bonding interactions
High (Rs > 2.0)
Very High
Rapid separation of closely eluting isomers.
LC-MS/MS (CID)
Isobaric fragmentation pathways
Low to Moderate
High
Trace impurity detection and molecular weight confirmation.
2D NMR (NOESY/HMBC)
Spatial proton-carbon connectivity
Absolute Structural ID
Low
Definitive structural elucidation of isolated reference standards.
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experimental design inherently controls for false positives.
Protocol 1: Chromatographic Separation via pH-Optimized RP-HPLC
Objective: Achieve baseline resolution (Rs > 1.5) of (3-Methylisoquinolin-5-yl)methanamine from its positional isomers.
Column Selection: Utilize a polar-embedded C18 column (e.g., Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm) to maximize interaction with the basic amine groups.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust strictly to pH 9.5 using dilute ammonia. Causality: Operating at high pH suppresses the ionization of the primary methanamine, increasing its hydrophobicity and maximizing interaction with the stationary phase.
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C. UV Detection: 254 nm and 280 nm.
Self-Validation Step: Perform a spike-recovery test. Spike the sample with a known reference standard of a common isomer (e.g., the 1-methyl variant). If the peak area of the target compound increases without peak broadening or shouldering, the method lacks sufficient resolving power and requires further pH tuning.
Protocol 2: Absolute Positional Assignment via 2D NMR
Objective: Unambiguously confirm the 3-methyl and 5-methanamine positions relative to the isoquinoline core.
Sample Preparation: Dissolve 15 mg of the highly purified HPLC fraction in 0.6 mL of DMSO-
d6
.
Acquisition (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: Look for the 3-bond
13
C-
1
H coupling between the methyl protons (singlet, ~2.6 ppm) and the C4 aromatic carbon. This definitively anchors the methyl group to the C3 position.
Acquisition (NOESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. Causality: Analyze the through-space interactions. A strong NOE cross-peak between the methylene protons of the methanamine group and the aromatic proton at C4 and C6 confirms the substituent is at the C5 position.
Self-Validation Step: Cross-reference the 1D
1
H NMR integration. The aromatic region must show exactly four protons (H1, H4, H6, H7, H8 - wait, if substituted at 3 and 5, the remaining protons are H1, H4, H6, H7, H8. Total 5 protons). Any deviation indicates co-elution of an impurity or an incorrect structural assignment.
Visualizations
Caption: Analytical workflow for the isolation and isomeric purity profiling of isoquinoline derivatives.
Caption: Logic tree for 2D NMR positional assignment of isoquinoline substituents.
References
BenchChem Technical Support Team. "Technical Support Center: Separation of C6 and C7 Isomers of Amino Isoquinolinediones." Benchchem.
National Institutes of Health (NIH). "Characterization of isoquinoline alkaloids, diterpenoids and steroids... by high-performance liquid chromatography/electrospray ionization with multistage mass spectrometry." PubMed.
Office of Justice Programs (OJP). "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR).
MDPI. "LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool.